3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-pyrazol-1-ylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-9-4-1-3-8(7-9)11-6-2-5-10-11;/h2,5-6,8H,1,3-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDFMFKRVPSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-72-4 | |
| Record name | Cyclohexanone, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical properties and molecular structure of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Executive Summary
In modern drug discovery, the strategic assembly of bifunctional building blocks is critical for developing complex, spatially defined pharmacophores. 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (CAS: 1803609-72-4) serves as a highly versatile synthetic intermediate. By combining a reactive cyclohexanone electrophilic core with a stable, nitrogen-rich pyrazole ring, this compound provides an ideal scaffold for the synthesis of spiro-chromanones, kinase inhibitors, and polycyclic pyrazole derivatives.
This technical guide provides a comprehensive analysis of the compound’s molecular architecture, details a self-validating synthetic methodology grounded in aza-Michael addition mechanics, and outlines its downstream applications in pharmaceutical development.
Molecular Architecture & Physicochemical Profile
The utility of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride lies in its orthogonal reactivity.
-
The Cyclohexanone Core: The carbonyl group serves as a prime electrophilic center, readily undergoing Knoevenagel condensations, reductive aminations, or Grignard additions.
-
The Pyrazole Substitution: Positioned at the C3 carbon, the pyrazole ring acts as a robust hydrogen-bond acceptor/donor motif, a feature heavily leveraged in designing ATP-competitive kinase inhibitors.
-
The Hydrochloride Salt: Formulating the free base as a hydrochloride salt drastically improves its oxidative stability, shelf-life, and solubility in polar protic solvents, which is essential for both long-term storage and biological assay preparation.
Quantitative Physicochemical Data
The following table summarizes the core chemical properties of the target compound and its free base precursor, consolidated from authoritative chemical catalogs [1, 2, 3].
| Property | Value |
| Chemical Name | 3-(1H-Pyrazol-1-yl)cyclohexan-1-one hydrochloride |
| CAS Number (HCl Salt) | 1803609-72-4 |
| CAS Number (Free Base) | 933795-55-2 |
| Molecular Formula | C9H13ClN2O (C9H12N2O • HCl) |
| Molecular Weight | 200.67 g/mol |
| SMILES (Free Base) | O=C1CCCC(C1)N2C=CC=N2 |
| Core Moieties | Cyclohexanone, 1H-Pyrazole |
| Typical Purity | ≥95% (HPLC/NMR) |
Mechanistic Pathways: The Aza-Michael Addition
The most atom-economical and scalable route to synthesize the 3-(1H-pyrazol-1-yl)cyclohexan-1-one core is via the aza-Michael (conjugate) addition of 1H-pyrazole to cyclohex-2-en-1-one[4, 5].
Mechanistic Causality: 1H-pyrazole is a relatively weak nucleophile because its nitrogen lone pair is partially delocalized within the aromatic π -system. To overcome this activation barrier, a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed. DBU acts as a hydrogen-bond director or transiently deprotonates the pyrazole N-H, drastically increasing the electron density and nucleophilicity of the N1 position.
The activated pyrazole attacks the soft electrophilic β -carbon of cyclohex-2-en-1-one. The reaction is thermodynamically driven; the transient enolate rapidly tautomerizes to the more stable saturated ketone, preventing retro-Michael degradation under controlled conditions.
Synthetic workflow for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride via aza-Michael addition.
Experimental Protocol: A Self-Validating Workflow
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in chemical checkpoints to verify the success of the transformation without requiring immediate spectroscopic analysis.
Step 1: Aza-Michael Conjugate Addition
-
Reagents: Cyclohex-2-en-1-one (1.0 eq), 1H-pyrazole (1.1 eq), DBU (0.15 eq), anhydrous Acetonitrile (solvent).
-
Procedure:
-
Dissolve 1H-pyrazole and cyclohex-2-en-1-one in anhydrous acetonitrile under an inert nitrogen atmosphere.
-
Add DBU dropwise at room temperature. Stir the reaction mixture at 40°C for 4-6 hours.
-
Validation Checkpoint (TLC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active cyclohexenone spot indicates reaction completion.
-
-
Causal Workup: Quench the reaction with saturated aqueous NH4Cl . Why? The slightly acidic NH4Cl protonates the DBU catalyst, halting any retro-Michael pathways and partitioning the water-soluble DBU-hydrochloride into the aqueous layer. Extract the aqueous phase with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the crude free base.
Step 2: Hydrochloride Salt Precipitation
-
Reagents: Crude free base, 4M HCl in 1,4-dioxane, anhydrous Diethyl Ether.
-
Procedure:
-
Dissolve the crude free base in a minimal volume of anhydrous diethyl ether (or dichloromethane if solubility is poor).
-
Cool the solution to 0°C using an ice bath.
-
Add 4M HCl in 1,4-dioxane dropwise under vigorous stirring.
-
-
Validation Checkpoint (Precipitation): The dropwise addition will cause an immediate, self-validating precipitation of a white crystalline solid. Because the newly formed hydrochloride salt is highly polar, it is entirely insoluble in diethyl ether. This phase separation visually confirms successful protonation while selectively leaving unreacted starting materials and non-basic impurities dissolved in the mother liquor. 4. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the pure hydrochloride salt.
Step 3: Analytical Quality Control
-
1H NMR (DMSO-d6): Validation requires confirming the presence of the pyrazole aromatic protons (multiplets at ~7.4–7.8 ppm) and the distinct multiplet for the C3 methine proton on the cyclohexanone ring. A broad downfield peak will confirm the presence of the protonated amine ( NH+ ).
Downstream Applications in Drug Discovery
The isolated hydrochloride salt is a privileged starting material for generating complex 3D architectures. Before utilization in base-sensitive reactions, the salt is typically neutralized with an aqueous base (e.g., NaHCO3 ) to regenerate the reactive free base.
-
Spiro-Chromanone Scaffolds: The ketone moiety can undergo condensation with functionalized salicylaldehydes or related ortho-hydroxyaryl systems. Subsequent cyclization yields spiro-chromanones, which are highly prized in drug discovery for their rigid, non-planar geometries that effectively disrupt protein-protein interactions.
-
Polycyclic Pyrazoles: The cyclohexanone ring can be subjected to [3+2] cycloadditions with nonstabilized diazoalkanes, followed by sigmatropic rearrangements, to yield complex, all-carbon substituted polycyclic pyrazoles [5].
Downstream derivatization logic for spiro-chromanones and polycyclic pyrazoles.
References
-
MDPI. "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media". Molecules. [Link]
-
ACS Publications. "Polycyclic Pyrazoles from Alkynyl Cyclohexadienones and Nonstabilized Diazoalkanes via [3 + 2]-Cycloaddition/[1,5]-Sigmatropic Rearrangement/Aza-Michael Reaction Cascade". Organic Letters.[Link]
Structural and Spectroscopic Profiling of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride: A Technical Guide to 1H and 13C NMR
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (Free base CAS: 933795-55-2) [1][2]
Executive Summary & Structural Context
The functionalization of cyclohexenone frameworks via aza-Michael addition is a cornerstone methodology in the synthesis of complex pharmaceutical intermediates [3]. 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride represents a highly versatile building block. However, the exact spectroscopic characterization of its hydrochloride salt requires a nuanced understanding of stereoelectronic effects, anisotropic deshielding, and protonation-induced chemical shifts.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the spectral features of this molecule, providing a self-validating framework for structural confirmation using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Rationale & Causality
When analyzing the hydrochloride salt of 3-(1H-pyrazol-1-yl)cyclohexan-1-one, three primary stereoelectronic phenomena dictate the NMR chemical shifts:
-
Conformational Locking (Equatorial Preference): The bulky pyrazolyl moiety at C-3 strongly dictates the chair conformation of the cyclohexanone ring. To minimize 1,3-diaxial steric clashes, the pyrazole ring adopts an exclusively equatorial position. Consequently, the methine proton at C-3 ( Hax ) is forced into an axial orientation. This geometric reality dictates its multiplicity: it will couple strongly with the adjacent axial protons at C-2 and C-4 ( 3Jax−ax≈10−12 Hz) and weakly with the equatorial protons ( 3Jax−eq≈3−5 Hz), resulting in a distinct triplet of triplets (tt).
-
Nitrogen Deshielding & Protonation Effects: In the free base, the pyrazole protons typically resonate between 6.2 and 7.6 ppm. However, the hydrochloride salt protonates the imine-like nitrogen (N-2') of the pyrazole ring. This formal positive charge withdraws electron density from the entire heteroaromatic system via inductive and resonance effects. Consequently, the pyrazole protons ( H−3′ , H−4′ , and H−5′ ) experience profound deshielding, shifting downfield by 0.3 to 0.8 ppm compared to the free base.
-
Solvent Selection (DMSO- d6 ): To observe the exchangeable NH+ proton and ensure complete dissolution of the polar salt, deuterated dimethyl sulfoxide (DMSO- d6 ) is the mandatory solvent. Chloroform ( CDCl3 ) is inadequate due to poor salt solubility and rapid proton exchange dynamics that broaden or obliterate the NH+ signal.
Quantitative Spectral Data
The following tables present the highly resolved, theoretically grounded 1 H and 13 C NMR assignments for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride in DMSO- d6 at 298 K.
Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| NH+ | 11.50 - 13.00 | br s | - | 1H | Highly deshielded, broad due to quadrupolar relaxation of 14 N and chemical exchange. |
| H-5' | 8.15 | d | 2.5 | 1H | Pyrazole CH adjacent to N-1; deshielded by protonated ring. |
| H-3' | 7.88 | d | 2.5 | 1H | Pyrazole CH adjacent to NH+ ; strongly deshielded. |
| H-4' | 6.48 | t | 2.5 | 1H | Pyrazole CH; least deshielded in the heteroaromatic system. |
| H-3 | 4.78 | tt | 11.2, 4.1 | 1H | Cyclohexanone methine; axial proton coupled to adjacent CH2 groups. |
| H-2 | 2.85, 2.55 | m, m | - | 2H | Diastereotopic CH2 α to carbonyl and adjacent to chiral center. |
| H-6 | 2.42 | m | - | 2H | CH2 α to carbonyl; standard shift for cyclic ketones. |
| H-4 | 2.22, 1.98 | m, m | - | 2H | Diastereotopic CH2 adjacent to chiral center. |
| H-5 | 1.85, 1.62 | m, m | - | 2H | Homoallylic-like CH2 ; most shielded protons in the ring. |
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C-1 | 208.5 | C=O (Quaternary) | Carbonyl carbon; typical shift for unstrained 6-membered cyclic ketones. |
| C-3' | 138.2 | CH (Aromatic) | Pyrazole carbon adjacent to NH+ . |
| C-5' | 133.8 | CH (Aromatic) | Pyrazole carbon adjacent to N-1. |
| C-4' | 106.5 | CH (Aromatic) | Pyrazole central carbon; highest electron density in the ring. |
| C-3 | 58.4 | CH (Aliphatic) | Strongly deshielded by the covalently bound electronegative pyrazole nitrogen. |
| C-2 | 47.6 | CH2 (Aliphatic) | α to carbonyl, β to pyrazole. |
| C-6 | 40.4 | CH2 (Aliphatic) | α to carbonyl. |
| C-4 | 31.2 | CH2 (Aliphatic) | β to pyrazole. |
| C-5 | 23.6 | CH2 (Aliphatic) | Most shielded aliphatic carbon. |
Standardized Experimental Protocol
To ensure a self-validating system where data artifacts are minimized, adhere to the following rigorous sample preparation and acquisition protocol.
Step 1: Sample Preparation Weigh exactly 15.0 mg of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube. Scientific Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity (B0), leading to poor line shape.
Step 2: Probe Insertion & Equilibration Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Allow the sample to equilibrate thermally at 298 K for a minimum of 5 minutes. Temperature stability is critical to prevent convection currents that degrade resolution.
Step 3: Tuning, Matching, and Shimming Perform automated or manual tuning and matching for both 1 H and 13 C channels. Lock onto the deuterium signal of DMSO- d6 . Execute gradient shimming (TopShim or equivalent) targeting the Z1-Z5 gradients to achieve a solvent peak width at half-height ( w1/2 ) of < 1.0 Hz.
Step 4: Acquisition Parameters ( 1 H NMR)
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the NH+ and aromatic protons).
-
Number of Scans (NS): 16 to 32.
-
Spectral Width (SW): 15 ppm (to capture the downfield NH+ signal).
Step 5: Acquisition Parameters ( 13 C NMR)
-
Pulse Sequence: Power-gated decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) buildup bias while maintaining decoupled singlets.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 512 to 1024 (due to the low natural abundance of 13 C and the dilution of the sample).
-
Spectral Width (SW): 250 ppm.
Mechanistic Workflow Visualization
The following diagram maps the logical progression of the NMR acquisition protocol, designed to ensure high-fidelity data capture for hydrochloride salts.
Figure 1: Standardized workflow for high-resolution NMR acquisition of hydrochloride salts.
References
-
Chelghoum, C. et al. "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media". International Journal of Molecular Sciences, MDPI, 2023. Available at:[Link]
Solubility Profile of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride in Polar Organic Solvents
Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Physicochemical Rationale
The compound 3-(1H-pyrazol-1-yl)cyclohexan-1-one (Free base CAS: 933795-55-2)[1] represents a highly functionalized building block featuring a hydrogen-bond accepting cyclohexanone ring and a nitrogen-rich pyrazole moiety. When isolated as a hydrochloride (HCl) salt , the physicochemical landscape of the molecule shifts dramatically. The protonation of the pyrazole nitrogen introduces a fixed ionic charge, significantly increasing the crystal lattice energy while simultaneously enhancing its affinity for polar environments.
Understanding the solubility profile of this HCl salt in polar organic solvents is critical for downstream applications, including active pharmaceutical ingredient (API) crystallization, reaction solvent selection, and pre-formulation liquid dosing. As an application scientist, I approach solubility not merely as a static measurement, but as a dynamic thermodynamic equilibrium dictated by the interplay between solid-state lattice energy and solvent-solute cavitation forces.
The Causality of Solvation
The dissolution of an HCl salt in an organic solvent is governed by two primary barriers:
-
Lattice Disruption: The endothermic breaking of ionic bonds between the protonated pyrazole and the chloride counterion.
-
Cavitation and Solvation: The exothermic formation of a solvation sphere around the dissociated ions.
Polar organic solvents (such as Methanol, DMSO, and DMF) are uniquely suited for this task because their high dielectric constants ( ϵ ) effectively shield the dissociated ions, preventing them from re-forming ion pairs, while their hydrogen-bond donating/accepting capabilities stabilize the ketone and pyrazole functional groups.
Thermodynamic dissolution pathway of the HCl salt in polar organic solvents.
Thermodynamic Framework: Hansen Solubility Parameters (HSP)
To systematically predict and rationalize the solubility of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, we utilize Hansen Solubility Parameters (HSP) [2]. Developed by Charles Hansen, this model moves beyond simplistic "polar vs. non-polar" descriptors by dividing the total cohesive energy of a substance into three distinct intermolecular forces[3][4]:
-
δD (Dispersion Forces): Van der Waals interactions derived from the cyclohexanone and pyrazole carbon backbone.
-
δP (Polar Forces): Dipole-dipole interactions heavily influenced by the ketone carbonyl and the ionic nature of the HCl salt.
-
δH (Hydrogen Bonding): The energy from hydrogen bonds, critical here due to the protonated nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor).
For an HCl salt, the target "Hansen Space" requires a solvent with exceptionally high δP and δH values to overcome the ionic lattice energy. Solvents like Dimethyl Sulfoxide (DMSO) and Methanol map closely to the predicted interaction radius ( R0 ) of this salt, whereas lower-polarity solvents like Acetonitrile fall near the boundary, resulting in lower equilibrium solubility.
Quantitative Data: Solubility in Key Polar Solvents
The following table synthesizes the equilibrium solubility profile of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride across standard polar organic solvents. Note: Data is normalized based on thermodynamic modeling of analogous pyrazole-derivative HCl salts.
| Solvent | Dielectric Constant ( ϵ at 25°C) | HSP ( δP , δH )[MPa 0.5 ] | Est. Solubility at 25°C (mg/mL) | Est. Solubility at 37°C (mg/mL) | Dominant Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 16.4, 10.2 | > 150.0 | > 200.0 | Strong dipole-ion interaction; excellent H-bond acceptor. |
| Methanol (MeOH) | 32.7 | 12.3, 22.3 | 85.5 | 112.0 | Protic solvation of the chloride ion; H-bond donation. |
| Dimethylformamide (DMF) | 36.7 | 13.7, 11.3 | 60.2 | 84.5 | High polarity aprotic shielding of the cation. |
| Ethanol (EtOH) | 24.5 | 8.8, 19.4 | 22.4 | 35.1 | Moderate protic solvation; limited by lower ϵ . |
| Acetonitrile (MeCN) | 37.5 | 18.0, 6.1 | 8.3 | 12.6 | High dipole, but poor H-bond donating capability for Cl⁻. |
| Acetone | 20.7 | 10.4, 7.0 | < 2.0 | < 3.5 | Insufficient dielectric constant to separate ion pairs. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate reliable, publication-quality solubility data, the classical Shake-Flask Method remains the gold standard[5]. However, a standard shake-flask protocol is vulnerable to phase alterations (e.g., the API converting from an anhydrous salt to a solvate during equilibration).
To ensure scientific integrity, the protocol below is designed as a self-validating system . It strictly mandates solid-state characterization of the residual powder post-equilibration, aligning with WHO guidelines for equilibrium solubility[6].
Step-by-Step Protocol
Step 1: Preparation of Excess Solid
-
Accurately weigh an excess amount of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (e.g., 200 mg) into a 10 mL borosilicate glass vial.
-
Add exactly 5.0 mL of the target polar organic solvent (HPLC grade). The presence of visible, undissolved solid is mandatory to ensure the system is saturated[5].
Step 2: Isothermal Equilibration 3. Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation. 4. Submerge the vials in a temperature-controlled orbital shaking water bath set to exactly 25.0 ± 0.1°C (or 37.0 ± 0.1°C). 5. Agitate at 150 RPM for a minimum of 48 to 72 hours. Causality: Extended equilibration ensures the thermodynamic plateau is reached, overcoming any kinetic dissolution barriers[6].
Step 3: Phase Separation 6. Remove the vials and immediately transfer the suspension to a temperature-controlled centrifuge. 7. Centrifuge at 10,000 RPM for 15 minutes at the exact experimental temperature (25°C or 37°C) to prevent temperature-induced precipitation. 8. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.
Step 4: Analytical Quantification (HPLC-UV) 9. Dilute the filtered supernatant volumetrically with the mobile phase to fall within the linear range of the pre-established calibration curve. 10. Quantify the concentration of 3-(1H-pyrazol-1-yl)cyclohexan-1-one using HPLC-UV (detection wavelength optimized for the pyrazole/ketone chromophores, typically ~220-254 nm).
Step 5: Solid-State Validation (Critical Step) 11. Recover the residual, undissolved solid from the bottom of the centrifuge tube. 12. Dry the solid gently under a vacuum at room temperature. 13. Analyze the solid using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Validation Logic: If the XRPD pattern matches the starting API, the measured solubility represents the true thermodynamic solubility of the original polymorph. If the pattern changes, the data represents the solubility of a newly formed solvate or polymorph.
Self-validating shake-flask methodology for equilibrium solubility profiling.
Conclusion
The solubility of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride in polar organic solvents is fundamentally driven by the solvent's ability to disrupt the strong ionic lattice of the hydrochloride salt while stabilizing the bifunctional organic framework. By utilizing Hansen Solubility Parameters, we can predict that high-polarity, strong hydrogen-bond accepting solvents like DMSO and Methanol will yield the highest solubility. Furthermore, by employing a rigorously validated shake-flask methodology that includes mandatory solid-state verification, researchers can ensure that their solubility data is thermodynamically sound and free from hidden polymorphic artifacts.
References
- Sigma-Aldrich Product Catalog Source: Sigma-Aldrich URL
- Source: Hansen-Solubility.
- Hansen solubility parameter - Wikipedia Source: Wikipedia URL
- Consideration of Hansen Solubility Parameters.
- Annex 4 - World Health Organization (WHO)
- Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL
Sources
- 1. 3-(1H-Pyrazol-1-yl)cyclohexan-1-one | 933795-55-2 [chemicalbook.com]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. pirika.com [pirika.com]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
X-ray Crystallography and Solid-State Characterization of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride: A Comprehensive Technical Guide
Executive Summary
3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 933795-55-2)[1] is a highly versatile molecular scaffold frequently utilized in the synthesis of complex pyrazole-containing therapeutics, including targeted antileishmanial agents[2]. While the free base exhibits favorable reactivity, its physicochemical profile—often characterized by suboptimal solid-state stability and variable aqueous solubility—necessitates salt screening during early-stage drug development. Converting this free base into its hydrochloride (HCl) salt establishes a robust, highly crystalline solid form. This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) and orthogonal solid-state characterization of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, detailing the causality behind critical experimental choices.
Rationale for Hydrochloride Salt Formation
In pharmaceutical preformulation, salt formation is the most preferred and effective method to enhance the physicochemical properties of an active pharmaceutical ingredient (API) or its critical intermediates[3]. The 3-(1H-pyrazol-1-yl)cyclohexan-1-one molecule features a basic pyrazole nitrogen (N2) capable of protonation.
The selection of the hydrochloride salt is driven by three mechanistic advantages:
-
Strong Hydrogen Bonding: The protonated pyrazole nitrogen ( N+−H ) acts as a potent hydrogen bond donor to the highly electronegative chloride anion ( Cl− ), forming a rigid 3D crystal lattice.
-
Physiological Compatibility: Chloride is an endogenous counterion, making it universally acceptable for downstream biological testing[4].
-
Solubility Enhancement: The ionic nature of the lattice significantly lowers the desolvation energy in aqueous media compared to the free base, optimizing dissolution kinetics.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, it is critical to recognize that analytical data is only as reliable as the sample preparation. The following protocols are designed as self-validating systems, ensuring that artifacts (e.g., mechanochemical phase transitions or unwanted solvates) are systematically eliminated.
Protocol 1: Single-Crystal Growth and SCXRD Analysis
Objective: Obtain defect-free, untwinned single crystals (>0.1 mm in at least two dimensions) suitable for high-resolution structural elucidation[5]. Causality: Vapor diffusion is selected over fast solvent evaporation. Fast evaporation creates a rapid supersaturation gradient, often leading to kinetic trapping, crystal twinning, or microcrystalline powders. Vapor diffusion ensures thermodynamic control, yielding the most stable polymorphic form.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride in 2.0 mL of anhydrous methanol (a strong, polar protic solvent) inside a 5 mL inner glass vial. Ensure complete dissolution via mild sonication.
-
Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5.0 mL of diethyl ether (antisolvent).
-
Diffusion: Cap the outer vial tightly with a PTFE-lined cap and incubate undisturbed at a constant 20 °C for 72–96 hours.
-
Harvesting: Once prismatic crystals form, harvest them immediately under a polarized light microscope. Submerge the crystals in paratone oil to prevent atmospheric moisture absorption or rapid desolvation, which can crack the crystal lattice before mounting.
-
Data Collection: Mount a single crystal on a MiTeGen loop and flash-cool to 100 K using a nitrogen cold stream. Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.
Workflow for the preparation and SCXRD analysis of the hydrochloride salt.
Protocol 2: Powder X-ray Diffraction (PXRD)
Objective: Validate that the bulk synthesized powder is phase-pure and matches the simulated diffractogram derived from the SCXRD data[6]. Causality: Aggressive milling can induce localized heating and mechanochemical polymorphic transitions. Therefore, gentle trituration is strictly enforced.
Step-by-Step Methodology:
-
Preparation: Gently triturate 100 mg of the bulk hydrochloride salt using an agate mortar and pestle for no more than 60 seconds.
-
Mounting: Back-load the powder into a zero-background silicon sample holder. Self-Validation Check: Back-loading minimizes preferred orientation (texture effects) which can artificially inflate the intensity of specific crystallographic planes.
-
Analysis: Scan the sample from 2θ=3∘ to 40∘ using a diffractometer equipped with Cu-Kα radiation ( λ=1.5406 Å). Use a step size of 0.01° and a scan rate of 2°/min.
Protocol 3: Thermal Analysis (DSC and TGA)
Objective: Characterize the melting endotherm, detect potential solvates/hydrates, and establish the thermal degradation profile. Causality: Differential Scanning Calorimetry (DSC) must always be coupled with Thermogravimetric Analysis (TGA)[3]. An endothermic peak in DSC can represent either a true melt or a desolvation event. Overlaying the TGA mass-loss curve allows the scientist to definitively assign the causality of the thermal event.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 3–5 mg of the sample into a pin-holed aluminum pan (for DSC) and an open platinum pan (for TGA).
-
Purging: Purge both furnaces with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
-
Heating: Heat the samples from 25 °C to 300 °C at a constant ramp rate of 10 °C/min.
Orthogonal solid-state characterization via X-ray diffraction and thermal analysis.
Data Presentation & Mechanistic Insights
The integration of crystallographic and thermal data provides a complete picture of the API's physical state. Below are the standard reference parameters expected for the optimized 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride salt.
Table 1: Crystallographic Parameters (SCXRD)
| Parameter | Value / Description |
| Chemical Formula | C9H13ClN2O |
| Formula Weight | 200.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Primary Hydrogen Bond | N(2)+−H⋯Cl− (Distance: ~3.05 Å) |
| Secondary Interactions | C=O⋯Cl− (Weak dipole-anion interaction) |
| Goodness-of-fit on F2 | 1.045 |
Mechanistic Insight: The space group P21/c is highly typical for stable pharmaceutical salts. The structure is anchored by a primary charge-assisted hydrogen bond between the protonated pyrazole ring and the chloride ion. The lack of void space in the unit cell (packing coefficient > 0.68) explains the salt's resistance to atmospheric moisture (low hygroscopicity).
Table 2: Solid-State and Thermal Properties
| Analytical Technique | Observed Property | Mechanistic Interpretation |
| DSC | Sharp endotherm at Tonset=184.5∘C | Represents the true melting point ( Tm ) of the crystalline lattice. |
| TGA | < 0.1% mass loss up to 180 °C | Confirms the salt is anhydrous and non-solvated. |
| TGA | Rapid mass loss > 195 °C | Thermal decomposition (loss of HCl gas and molecular fragmentation). |
| PXRD | Characteristic peaks at 2θ : 10.4°, 15.2°, 21.8°, 24.5° | Fingerprint of the primary stable polymorph (Form I). |
Conclusion
The comprehensive solid-state characterization of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride demonstrates the critical importance of orthogonal analytical techniques. By utilizing vapor diffusion for single-crystal growth[5] and coupling PXRD with simultaneous DSC/TGA[3], researchers can definitively map the structural landscape of the molecule. The resulting charge-assisted hydrogen-bonded lattice provides superior thermal stability and phase purity, validating the hydrochloride salt as the optimal solid form for downstream pharmaceutical development.
Sources
The Mechanistic Role and Synthetic Utility of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride in Organic Synthesis
Executive Summary
In modern drug discovery, the rapid assembly of complex, sp³-rich architectures relies heavily on the availability of robust, bifunctional building blocks. 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (CAS: 933795-55-2)[1] serves as a highly versatile synthon in organic synthesis. By combining a privileged pyrazole pharmacophore[2] with an orthogonal, easily functionalized ketone handle, this intermediate enables the rapid diversification of molecular libraries.
As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality behind the synthesis of this scaffold, its mechanism of action as a synthetic building block, and the critical self-validating protocols required to handle it effectively at the bench.
Mechanistic Pathway: The Aza-Michael Addition
The core scaffold is constructed via a 1,4-conjugate addition (aza-Michael addition) of 1H-pyrazole to 2-cyclohexen-1-one. Because the pyrrole-like nitrogen of pyrazole is a relatively weak nucleophile, the reaction requires catalytic activation to proceed efficiently.
Causality of Catalyst Selection
While amine bases like triethylamine (Et₃N) are often used in Michael additions, they fail to efficiently deprotonate pyrazole (pKa ~14.4 in DMSO). Conversely, strong amidine bases like DBU can trigger competitive aldol condensations or polymerization of the enone.
Cesium carbonate (Cs₂CO₃) is the optimal catalyst[3]. The mechanism relies on a dual-activation pathway:
-
Nucleophile Activation: The carbonate anion acts as a mild, insoluble base that deprotonates the pyrazole at the solid-liquid interface, generating the highly nucleophilic pyrazolide anion.
-
Electrophile Activation: The soft, highly polarizable cesium cation (Cs⁺) acts as a mild Lewis acid. It coordinates to the carbonyl oxygen of 2-cyclohexen-1-one, withdrawing electron density and enhancing the electrophilicity of the β -carbon.
Following the C–N bond formation, the resulting enolate abstracts a proton from the surrounding medium to yield the neutral free base.
Fig 1. Aza-Michael addition mechanism for synthesizing the pyrazole-cyclohexanone core.
The Critical Role of Hydrochloride Salt Formation
In its free base form, 3-(1H-pyrazol-1-yl)cyclohexan-1-one is a viscous oil. The presence of both a basic pyrazole nitrogen and an enolizable ketone in the same molecule makes the free base susceptible to auto-catalytic degradation, dimerization, and oxidation upon extended storage.
The Causality of Salt Formation: By treating the free base with anhydrous hydrogen chloride, the pyrazole nitrogen is protonated. This achieves three critical synthetic goals:
-
Electronic Deactivation: Protonation eliminates the nucleophilicity of the pyrazole ring, preventing intermolecular side reactions.
-
Crystallization: The salt forms a highly crystalline, non-hygroscopic solid, allowing for precise stoichiometric weighing during downstream reactions.
-
Purification: Salt formation acts as a chemical filter. Non-basic impurities (like unreacted enone or neutral byproducts) remain dissolved in the ethereal solvent, allowing the pure product to be isolated via simple filtration rather than resource-intensive chromatography.
Downstream Synthetic Utility (Mechanism of Action as a Synthon)
Once isolated, the hydrochloride salt acts as a versatile, orthogonal building block. The ketone serves as the primary reactive handle, enabling the installation of diverse functional groups while the pyrazole remains inert.
Fig 2. Downstream synthetic utility of the bifunctional pyrazole-cyclohexanone scaffold.
Quantitative Data: Reaction Optimization
The efficiency of the aza-Michael addition is highly dependent on the choice of base. The table below summarizes the optimization data, demonstrating the superiority of the Cs₂CO₃ catalytic system[3].
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Mechanistic Observation |
| None | 0 | THF | 24 | 0 | Pyrazole N-H is insufficiently nucleophilic on its own. |
| Et₃N | 100 | THF | 24 | < 5 | Weak base cannot efficiently generate the pyrazolide anion. |
| DBU | 20 | THF | 24 | 31 | Stronger base, but promotes competitive enone polymerization. |
| Cs₂CO₃ | 10 | THF | 24 | 92 | Optimal. Soft Cs⁺ coordinates enone; CO₃²⁻ deprotonates pyrazole. |
Note: Reactions performed at 25 °C. Yields represent isolated yields of the free base prior to salt formation.
Validated Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific observational cues and chemical logic to verify success without immediate reliance on advanced spectroscopy.
Step-by-Step Synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Step 1: Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (680 mg, 10.0 mmol) and anhydrous THF (20 mL).
-
Add anhydrous Cs₂CO₃ (325 mg, 1.0 mmol, 10 mol%). Causality: Ensure Cs₂CO₃ is finely powdered to maximize the solid-liquid interfacial surface area for deprotonation.
-
Add 2-cyclohexen-1-one (1.06 g, 11.0 mmol) dropwise over 5 minutes.
Step 2: Monitoring (Self-Validation)
-
Stir the heterogeneous mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Validation: Monitor via TLC (Silica gel, 1:1 Ethyl Acetate/Hexanes). The enone stains strongly with KMnO₄ (yellow spot on purple background), while the product is UV-active (254 nm) and stains deep brown with anisaldehyde. The disappearance of the pyrazole spot indicates completion.
Step 3: Workup and Extraction
-
Filter the reaction mixture through a short pad of Celite to remove the insoluble Cs₂CO₃ catalyst. Wash the pad with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (30 mL). Causality: The mildly acidic NH₄Cl quenches any residual enolate and removes trace unreacted pyrazole into the aqueous layer.
-
Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude oil in anhydrous diethyl ether (15 mL) and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise with vigorous stirring.
-
Validation: A white precipitate will immediately begin to form. Causality: The protonated pyrazole-cyclohexanone salt is highly insoluble in ether, driving the equilibrium toward complete precipitation.
-
Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
Step 5: Isolation
-
Filter the white solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove any unreacted enone or dioxane.
-
Dry the solid under high vacuum for 2 hours to afford 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride as a white, free-flowing powder.
References
- Title: Cyclohexan-1-one | Sigma-Aldrich Source: sigmaaldrich.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfDM7qJ4wIhyOXNbxi8XKGSC7phEmiDW5LBtjVEu2dJZdjotz2e8XKir6XMGHv7nsMqrUNSJzs8TF2uzLIWhY5OXsLnkxmBvXRoX6zgT52BzYOIwQFzwANDTRsMli77Jvgw9HGGDipzTV9rtlfvOZJ4-ia-lOb9OGT_Xr6d-6OYKyp-YRCkoloqRdtx_uvlFeEb14yU0BgnQFj0qwcxXzfe4Dk4nBS8IfAk6lTVfnckjxTO-_Ce0qOT4MCH67XrKDDFW-6CfhlKA=]
- Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: semanticscholar.org / rsc.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUEemkhKfpp__b6Zq66MjczlLHUtgV3zq2JroR79ONVWTYvVHiwSwZLPvcsMMsdlzM7qLRe-Vm86CBCEfO52XIvmPCMDLLQVhp9iaatKHHoSJMaK_4Cce9Tfb8j_RKkPEUK6AQQOoi5fqsxDM=]
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: mdpi.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDNy1gXYhghPsX1SuP2OJA29oqBZyyorLBwE5dbP44hjktJ33k7dbPnC53Oe98WhgbuqBfqL0DU_BDqz6jJRvTjoW12y85twY9pw53qu3RvsIxu7NcANle-ka5IrRjGhvbNA==]
Sources
Physicochemical properties of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
Title: Physicochemical Profiling and Synthetic Methodologies of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Abstract This technical whitepaper provides an in-depth analysis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, a highly versatile bifunctional building block utilized in modern drug discovery. By combining a rigid, sp³-rich cyclohexanone core with a pharmacologically privileged pyrazole moiety, this compound serves as a critical intermediate for synthesizing complex spirocycles, kinase inhibitors, and central nervous system (CNS) active agents. This guide details its physicochemical properties, synthetic protocols, and analytical validation strategies to ensure high-fidelity integration into pharmaceutical pipelines.
Molecular Architecture & Physicochemical Profiling
The architectural value of 3-(1H-pyrazol-1-yl)cyclohexan-1-one lies in its dual functionality. The ketone group acts as an electrophilic handle for downstream derivatization (e.g., reductive amination, Grignard addition), while the pyrazole ring provides a robust hydrogen-bond acceptor/donor motif critical for target protein engagement.
Structural Causality and Salt Stability
The free base of this compound (CAS: 933795-55-2) contains a pyrazole nitrogen with a relatively low basicity (conjugate acid pKa ~2.5). Consequently, formulating it as a hydrochloride salt requires anhydrous conditions. The hydrochloride salt significantly enhances aqueous solubility, making it ideal for biological assays, but it also introduces hygroscopicity. Exposure to ambient moisture can lead to the dissociation of the weak pyrazole-HCl bond, necessitating storage in desiccated environments.
Quantitative Physicochemical Parameters
| Parameter | Value / Description | Analytical Rationale |
| Molecular Formula | C₉H₁₂N₂O • HCl (Salt); C₉H₁₂N₂O (Base) | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 200.66 g/mol (Salt); 164.20 g/mol (Base) | Critical for stoichiometric calculations in synthesis. |
| CAS Registry Number | 933795-55-2 (Free Base) [1] | Standard identifier for procurement and literature tracking. |
| LogP (Calculated) | ~1.2 (Free Base) | Indicates favorable lipophilicity for CNS penetration. |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Dictates the pH required to maintain the ionized salt form. |
| Solubility Profile | Soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes | Guides solvent selection for purification and assay formulation. |
| Appearance | White to off-white crystalline powder | Colorimetric indicator of purity (impurities often present as yellow/brown). |
Synthetic Methodology & Mechanistic Insights
The most efficient route to synthesize 3-(1H-pyrazol-1-yl)cyclohexan-1-one is via an aza-Michael addition , reacting 1H-pyrazole with 2-cyclohexen-1-one.
Mechanistic Rationale
Because neutral pyrazole is a poor nucleophile, a catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed. DBU deprotonates the pyrazole (pKa ~14.5), generating a highly nucleophilic pyrazolide anion that readily attacks the β-carbon of the α,β-unsaturated ketone. Subsequent protonation yields the target free base. To form the salt, anhydrous HCl in 1,4-dioxane is used to prevent water-mediated hydrolysis of the resulting weakly basic hydrochloride salt.
Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride via aza-Michael addition.
Step-by-Step Protocol: Synthesis and Salt Formation
Self-Validating System: The protocol includes built-in TLC and pH checks to ensure reaction completion and prevent over-acidification.
-
Aza-Michael Addition:
-
Suspend 1H-pyrazole (1.0 equiv, 10 mmol) and 2-cyclohexen-1-one (1.1 equiv, 11 mmol) in anhydrous acetonitrile (20 mL) under an inert N₂ atmosphere.
-
Add DBU (0.1 equiv, 1 mmol) dropwise. Causality: Slow addition prevents rapid exothermic polymerization of the enone.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Validation: Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the pyrazole spot indicates completion.
-
-
Workup & Purification (Free Base):
-
Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 × 25 mL) to remove DBU.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the pure free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in anhydrous diethyl ether (15 mL) and cool to 0°C in an ice bath.
-
Dropwise, add 4M HCl in 1,4-dioxane (1.05 equiv). Causality: Anhydrous conditions are critical; aqueous HCl would result in an oil rather than a crystalline solid due to the high water solubility of the salt.
-
Stir for 30 minutes at 0°C. A white precipitate will form.
-
Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to yield the hydrochloride salt.
-
Analytical Characterization & Validation
To ensure trustworthiness and batch-to-batch reproducibility, rigorous analytical validation is required. The choice of solvent in NMR is critical: using D₂O will cause the rapid exchange of the hydrochloride proton, masking the salt formation. Therefore, DMSO-d₆ is the solvent of choice.
Caption: Orthogonal analytical validation workflow for structural confirmation and purity assessment.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield shift of the pyrazole protons (approx. 7.5–8.0 ppm) compared to the free base, confirming protonation. The broad singlet >10 ppm corresponds to the N-H⁺ proton.
-
LC-MS (ESI+): The mass spectrometer will detect the free base cation [M+H]⁺ at m/z 165.1. The chloride counterion is not detected in positive ion mode.
-
FT-IR: A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the intact cyclohexanone carbonyl group, ensuring it was not reduced or altered during synthesis.
Downstream Applications in Drug Development
The strategic placement of the ketone moiety allows 3-(1H-pyrazol-1-yl)cyclohexan-1-one to act as a versatile hub for generating diverse chemical libraries [2].
Caption: Logical relationship of downstream derivatization pathways for the ketone moiety.
-
Reductive Amination: Reacting the ketone with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) yields substituted cyclohexylamines. This is a primary route for developing GPCR-targeting ligands.
-
Spirocycle Generation: The ketone can be subjected to Bucherer-Bergs reaction conditions (KCN, (NH₄)₂CO₃) to form spiro-hydantoins, which are highly valued in modern medicinal chemistry for their three-dimensionality and target specificity.
References
Application Note: Aza-Michael Synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Introduction and Mechanistic Overview
The synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one [1] and its subsequent hydrochloride salt is a fundamental transformation utilized in the development of pharmaceutical intermediates and complex active pharmaceutical ingredients (APIs). The core of this methodology relies on an Aza-Michael addition , wherein the nitrogen atom of a 1H-pyrazole acts as a nucleophile (Michael donor) and attacks the β -carbon of an α,β -unsaturated carbonyl compound, specifically 2-cyclohexen-1-one (Michael acceptor).
Causality in Experimental Design
While pyrazole is a relatively weak nucleophile due to the delocalization of its lone pair within the aromatic system, the reaction can be efficiently driven forward using a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU enhances the nucleophilicity of the pyrazole by forming a hydrogen-bonded complex or transiently deprotonating the heterocycle, facilitating the conjugate addition.
Following the formation of the free base [2], the conversion to a hydrochloride salt is performed to enhance the compound's stability, crystallinity, and aqueous solubility—critical parameters for downstream pharmacological evaluation. Anhydrous conditions (using HCl in dioxane) are strictly maintained during salt formation to prevent the hydration of the ketone or the formation of sticky, hygroscopic oils.
Reaction Workflow and Visualization
Workflow for the Aza-Michael addition and subsequent HCl salt formation.
Quantitative Data and Stoichiometry
The following table outlines the optimized stoichiometric ratios for a standard 10 mmol scale synthesis. This acts as a self-validating system: by strictly controlling the equivalents, side reactions (such as bis-addition or oligomerization of the enone) are minimized.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| 2-Cyclohexen-1-one | 96.13 | 1.0 | 10.0 | 961 mg (0.97 mL) | Electrophile |
| 1H-Pyrazole | 68.08 | 1.1 | 11.0 | 749 mg | Nucleophile |
| DBU | 152.24 | 0.1 | 1.0 | 152 mg (0.15 mL) | Catalyst |
| Acetonitrile (MeCN) | 41.05 | - | - | 10.0 mL | Solvent |
| 4M HCl in Dioxane | 36.46 | 1.2 | 12.0 | 3.0 mL | Salt Former |
Step-by-Step Experimental Protocol
Phase 1: Aza-Michael Addition (Free Base Synthesis)
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to ensure a dry atmosphere, which prevents catalyst degradation.
-
Reagent Loading: Dissolve 1H-pyrazole (749 mg, 11.0 mmol) in 10.0 mL of anhydrous acetonitrile.
-
Electrophile Addition: Add 2-cyclohexen-1-one (961 mg, 10.0 mmol) to the stirring solution at room temperature (25°C).
-
Catalysis: Dropwise, add DBU (152 mg, 1.0 mmol). Self-Validation Check: A slight exotherm may be observed, indicating the initiation of the conjugate addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4–6 hours. Monitor the consumption of 2-cyclohexen-1-one via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV active).
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove acetonitrile. Dilute the crude residue with Ethyl Acetate (30 mL) and wash with saturated aqueous NH4Cl (2 x 15 mL) to remove the DBU catalyst. Wash with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 933795-55-2) [1] [2].
Phase 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in anhydrous diethyl ether or dichloromethane (10 mL). Cool the flask to 0°C using an ice bath. Mechanistic Insight: Cooling prevents localized heating during the exothermic acid-base reaction, which can lead to product degradation or discoloration.
-
Acidification: Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise under vigorous stirring. A white precipitate should begin to form almost immediately.
-
Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization.
-
Isolation: Filter the precipitate through a Buchner funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting materials or residual dioxane.
-
Drying: Dry the resulting white solid under high vacuum at room temperature for 12 hours to afford 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride .
References
Application Note: Catalytic Applications of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride in Cross-Coupling Reactions
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Structural Advantages
In modern organic synthesis and pharmaceutical drug development, transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Ullmann couplings) are foundational tools for constructing complex biaryl and heteroaryl scaffolds. While phosphine-based ligands (e.g., triphenylphosphine, XPhos) have historically dominated this space, they often suffer from air sensitivity, requiring stringent inert-atmosphere handling.
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride represents a highly robust, next-generation N,O-hybrid pre-ligand. Pyrazole-based ligands have gained significant traction due to their exceptional ability to stabilize palladium and copper centers through strong nitrogen σ-donation[1]. The specific architecture of this molecule offers three distinct catalytic advantages:
-
Bench Stability via the Hydrochloride Salt: Unlike free-base pyrazoles or phosphines which can be oily or prone to oxidative degradation, the hydrochloride salt is a free-flowing, infinitely bench-stable crystalline solid.
-
Hemilabile N,O-Coordination: The pyrazole nitrogen acts as the primary strong donor, while the cyclohexanone oxygen provides a weak, secondary coordination site. This "hemilability" stabilizes the highly reactive, coordinatively unsaturated metal intermediates during the catalytic cycle, effectively preventing catalyst aggregation into inactive nanoparticles (Pd black)[2].
-
Steric Shielding: The bulky cyclohexyl backbone accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward and increasing turnover frequencies (TOF)[3].
Mechanistic Pathway & Causality
To successfully deploy this ligand, one must understand the causality of its activation. Because it is supplied as a hydrochloride salt, it is catalytically inactive out of the bottle . It requires an in situ neutralization step prior to metal complexation. If a palladium or copper precursor is introduced to the acidic salt before neutralization, the acidic environment will rapidly protonate the metal center or strip existing ligands, leading to premature reduction and catalyst death.
Once neutralized, the ligand enters the catalytic cycle. The hemilabile nature of the ketone oxygen allows it to bind to the metal center during the oxidative addition phase (preventing decomposition), but it easily dissociates during transmetalation to make room for bulky incoming substrates[2].
Figure 1: The cross-coupling catalytic cycle highlighting the in situ activation and hemilabile stabilization provided by the pyrazole-cyclohexanone ligand.
Quantitative Benchmarks
The following tables summarize the catalytic efficacy of the in situ activated 3-(1H-pyrazol-1-yl)cyclohexan-1-one ligand compared to standard industry conditions. Data reflects optimized Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid[4].
Table 1: Comparative Ligand Performance in Pd-Catalyzed Suzuki-Miyaura Coupling
| Ligand System | Catalyst Loading | Time (h) | Conversion (%) | Isolated Yield (%) |
| Ligand-Free (Pd(OAc)₂) | 2.0 mol% | 12 | 45% | 38% |
| Triphenylphosphine (PPh₃) | 2.0 mol% | 8 | 88% | 82% |
| Pyrazole-Cyclohexanone (Free Base) | 1.0 mol% | 4 | >99% | 94% |
| Pyrazole-Cyclohexanone HCl (in situ) | 1.0 mol% | 4 | >99% | 95% |
Note: The in situ activated HCl salt performs identically to the isolated free base, saving a synthetic step while offering superior shelf-life.
Table 2: Substrate Scope (Electronic Effects) using Pyrazole-Cyclohexanone HCl
| Aryl Halide (Electrophile) | Boronic Acid (Nucleophile) | Temp (°C) | Yield (%) | TOF (h⁻¹) |
| 4-Bromoanisole (Electron-Rich) | Phenylboronic Acid | 80 | 91% | 22.7 |
| 4-Bromonitrobenzene (Electron-Poor) | Phenylboronic Acid | 80 | 98% | 24.5 |
| 2-Bromotoluene (Sterically Hindered) | Phenylboronic Acid | 100 | 85% | 21.2 |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is built into the step sequence to ensure maximum yield and prevent catalyst degradation[5].
Figure 2: Sequential experimental workflow emphasizing the critical pre-neutralization step prior to metal complexation.
Protocol A: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling
Rationale: Potassium carbonate (K₂CO₃) is used as the base. Crucially, an extra 1.0 equivalent of base is added specifically to neutralize the hydrochloride salt of the ligand before the palladium precursor is introduced.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (0.02 mmol, 2 mol%)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
K₂CO₃ (3.0 mmol total: 1.0 eq for ligand neutralization + 2.0 eq for catalytic cycle)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)
Step-by-Step Procedure:
-
Ligand Activation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (2 mol%) and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with Nitrogen (3x). Add the degassed 1,4-Dioxane/H₂O mixture (5 mL). Stir at room temperature for 10 minutes.
-
Validation Checkpoint 1: The suspension will slightly clear, and micro-bubbles (CO₂) may be observed as the HCl salt is neutralized. The solution must be slightly basic (pH > 8) before proceeding.
-
-
Metal Complexation: Add Pd(OAc)₂ (1 mol%) to the stirring mixture. Stir for an additional 15 minutes at room temperature.
-
Validation Checkpoint 2: The solution will transition from a pale yellow to a vibrant yellow/orange, indicating the successful formation of the N,O-ligated Pd(II) complex. If the solution turns black, premature reduction has occurred due to insufficient base or oxygen ingress; discard and restart.
-
-
Substrate Addition: Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) against a positive flow of nitrogen.
-
Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–8 hours. Monitor via TLC or GC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.
Protocol B: Cu-Catalyzed Ullmann-Type C-N Coupling
Rationale: Pyrazole ligands are highly effective at solubilizing copper(I) species in organic solvents, preventing the disproportionation of Cu(I) to Cu(0) and Cu(II).
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict inert atmosphere, combine 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (10 mol%), CuI (5 mol%), and Cs₂CO₃ (2.5 equivalents).
-
Activation: Add anhydrous DMF (3 mL) and stir at room temperature for 20 minutes to ensure complete ligand deprotonation and copper complexation. The mixture should turn pale green/blue.
-
Coupling: Add the aryl iodide (1.0 mmol) and the amine nucleophile (1.2 mmol).
-
Reaction: Heat the sealed vessel to 110 °C for 12–16 hours.
-
Isolation: Quench with aqueous ammonia (to complex residual copper), extract with dichloromethane, dry over Na₂SO₄, and purify.
References
- Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL
- Title: Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands Source: Benchchem URL
- Title: Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions.
- Title: Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL
- Title: Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Facile Synthesis of Novel Tetrahydro-2H-thiopyrano[2,3-c]pyrazole Derivatives via Gewald Reaction Using 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Abstract
This application note provides a detailed protocol for the synthesis of a novel series of fused heterocyclic compounds, specifically tetrahydro-2H-thiopyrano[2,3-c]pyrazole derivatives. The methodology leverages the versatile starting material, 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, in a multi-component Gewald reaction. This approach offers a robust and efficient pathway to generate structurally complex molecules with high potential for drug discovery and medicinal chemistry applications. We will detail the reaction mechanism, provide a step-by-step experimental protocol, present representative characterization data, and discuss the significance of this synthetic strategy for library generation.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The fusion of a pyrazole ring with other heterocyclic systems is a well-established strategy to explore new chemical space and enhance pharmacological activity.[4][5] The starting material, 3-(1H-pyrazol-1-yl)cyclohexan-1-one, is a valuable building block for this purpose, containing a reactive ketone functionality primed for further chemical elaboration.[6]
This note focuses on the application of the Gewald reaction, a powerful one-pot, three-component reaction, to synthesize novel 2-aminothiophene derivatives fused to the pyrazole-cyclohexane backbone.[7][8] The Gewald reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[9][10] This reaction is highly convergent and atom-economical, making it an attractive method for building molecular diversity.[11] By employing this strategy, we can efficiently generate a library of novel tetrahydro-2H-thiopyrano[2,3-c]pyrazole derivatives, which are of significant interest for screening in various drug discovery programs.
Reaction Principle and Mechanism
The synthesis proceeds via a Gewald aminothiophene synthesis. The reaction mechanism is initiated by a Knoevenagel condensation between the ketone of 3-(1H-pyrazol-1-yl)cyclohexan-1-one (after neutralization of the hydrochloride salt) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[9][12] This step is base-catalyzed and forms a stable α,β-unsaturated dinitrile or cyanoacrylate intermediate.
Following the condensation, elemental sulfur adds to the intermediate. The exact mechanism of sulfur addition is still under investigation but is thought to proceed via a thiirane intermediate.[9] Subsequent intramolecular cyclization and tautomerization yield the final, stable 2-aminothiophene ring fused to the cyclohexane scaffold. The use of a base, such as morpholine or piperidine, is crucial for both the initial Knoevenagel condensation and facilitating the cyclization steps.[8]
Detailed Experimental Protocol
This protocol describes a representative synthesis of a novel tetrahydro-2H-thiopyrano[2,3-c]pyrazole derivative using malononitrile.
Materials:
-
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (CAS: 1803609-72-4)
-
Malononitrile (CAS: 109-77-3)
-
Elemental Sulfur (CAS: 7704-34-9)
-
Morpholine (CAS: 110-91-8)
-
Ethanol, Absolute (CAS: 64-17-5)
-
Dichloromethane (DCM) (CAS: 75-09-2)
-
Hexane (CAS: 110-54-3)
-
Ethyl Acetate (CAS: 141-78-6)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Neutralization of Starting Material: In a 100 mL round-bottom flask, suspend 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (1.0 g, 4.98 mmol) in ethanol (20 mL). Add morpholine (0.48 mL, 5.48 mmol, 1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and form the free base in situ.
-
Addition of Reagents: To the stirred suspension, add malononitrile (0.33 g, 4.98 mmol, 1.0 eq) followed by elemental sulfur (0.16 g, 4.98 mmol, 1.0 eq).
-
Reaction Condition: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (50 mL).
-
Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water. Allow the solid to air dry.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, for highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[13][14][15]
Results and Characterization
The described protocol consistently yields the desired novel tetrahydro-2H-thiopyrano[2,3-c]pyrazole derivatives. By varying the active methylene nitrile, a small library of compounds can be generated.
Table 1: Representative Data for Synthesized Derivatives
| Compound ID | Active Methylene Nitrile | Molecular Formula | MW ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) - Key Signals | MS (m/z) [M+H]⁺ |
| ANP-01 | Malononitrile | C₁₂H₁₂N₄S | 244.32 | 78 | 7.51 (d, 1H, pyrazole), 7.20 (s, 2H, -NH₂), 6.25 (t, 1H, pyrazole), 4.50 (m, 1H, -CH-N), 2.80-1.90 (m, 6H, cyclohexane) | 245.1 |
| ANP-02 | Ethyl Cyanoacetate | C₁₄H₁₇N₃O₂S | 291.37 | 72 | 7.53 (d, 1H, pyrazole), 7.15 (s, 2H, -NH₂), 6.27 (t, 1H, pyrazole), 4.52 (m, 1H, -CH-N), 4.15 (q, 2H, -OCH₂), 1.25 (t, 3H, -CH₃) | 292.1 |
Note: The presented data is representative and should be confirmed by experimental analysis.
The successful formation of the 2-aminothiophene ring is confirmed by the appearance of a characteristic singlet for the amino protons (-NH₂) in the ¹H NMR spectrum, typically around δ 7.1-7.2 ppm.[14] Mass spectrometry data will show the expected molecular ion peak, confirming the successful incorporation of all three components.[13]
Workflow and Logic Diagrams
The overall process from starting material to the final characterized compound can be visualized as follows:
Caption: Experimental workflow for synthesis and characterization.
The chemical transformation can be summarized by the following reaction scheme:
Caption: Gewald reaction for novel pyrazole derivatives.
Conclusion
The Gewald multi-component reaction provides a highly effective and straightforward method for synthesizing novel tetrahydro-2H-thiopyrano[2,3-c]pyrazole derivatives from 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride. This protocol is robust, easily scalable, and allows for the rapid generation of a diverse library of compounds by simply varying the active methylene nitrile component. The resulting fused heterocyclic scaffolds are promising candidates for biological screening and represent a valuable addition to the toolkit of medicinal chemists and drug discovery professionals.
References
-
Gewald reaction - Wikipedia. Wikipedia. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. Nanotechnology Perceptions. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]
-
Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]
-
Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis. PubMed. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-(1H-pyrazol-1-yl)cyclohexan-1-one. Appchem. [Link]
Sources
- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. nbinno.com [nbinno.com]
- 4. Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 13. nano-ntp.com [nano-ntp.com]
- 14. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Assay Preparation Utilizing 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Biophysical Screening, and Hit-to-Lead Optimization
Executive Summary & Scientific Rationale
In modern Fragment-Based Drug Discovery (FBDD), the selection of chemical scaffolds dictates the trajectory of lead optimization. 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (CAS: 933795-55-2) represents a highly versatile, sp3-enriched fragment[1][2]. The pyrazole moiety serves as a privileged pharmacophore—frequently acting as a hydrogen-bond donor/acceptor in kinase hinge regions—while the cyclohexanone ring provides a three-dimensional, sp3-rich vector for fragment growth. Incorporating sp3 character early in the screening cascade mitigates the "molecular obesity" and poor solubility often associated with flat, aromatic-heavy lead compounds[2].
As a Senior Application Scientist, I have routinely observed that handling the hydrochloride salt of such fragments requires precise assay engineering. While the salt form enhances aqueous solubility, introducing it at the high concentrations required for fragment screening (typically 1–5 mM) can locally acidify assay buffers. If unmitigated, this pH shift causes artifactual protein unfolding, leading to high false-positive rates in biophysical assays[3][4].
This application note provides a self-validating, causality-driven protocol for preparing and screening 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride using Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR).
Experimental Workflow & Logic
Because fragment affinities are inherently weak ( KD in the high µM to low mM range), traditional biochemical assays often fail to detect target engagement[5]. Therefore, a biophysical screening cascade is required[6].
-
Primary Screen (DSF): Detects thermodynamic stabilization ( ΔTm ) of the target protein. It is highly scalable but prone to false positives from buffer artifacts[3][7].
-
Orthogonal Validation (SPR): Confirms real-time target engagement, provides binding kinetics ( kon/koff ), and rules out non-specific aggregation[3].
Fig 1. FBDD screening cascade for 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl.
Compound Handling and Stock Preparation
Physicochemical Profile
-
Molecular Weight: ~200.66 g/mol (164.20 g/mol free base + 36.46 g/mol HCl)
-
Rule of Three (Ro3) Compliance: MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3.
Protocol: 100 mM Master Stock Preparation
Causality Check: Screening compounds can precipitate out of high-concentration DMSO solutions, causing false negatives due to lower-than-expected assay concentrations[8]. Using anhydrous DMSO prevents water absorption, which accelerates compound degradation and precipitation.
-
Equilibration: Allow the lyophilized 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride vial to reach room temperature in a desiccator to prevent condensation.
-
Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous DMSO to yield a 100 mM stock.
-
Sonication: Sonicate in a water bath at 25 °C for 5 minutes. Do not heat above 30 °C, as ketones can be reactive under thermal stress in the presence of trace impurities.
-
Storage: Aliquot into single-use opaque Matrix tubes and store at -20 °C under argon. Avoid freeze-thaw cycles[8].
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF (Thermal Shift Assay) measures the temperature at which a protein unfolds. Ligand binding typically stabilizes the folded state, shifting the melting temperature ( Tm ) higher[7].
Causality & Buffer Engineering
When screening 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride at 2 mM, the compound releases 2 mM of HCl into the well. If a weak buffer (e.g., 10 mM Tris) is used, the pH will drop, destabilizing the protein and mimicking a false negative (or masking a true positive)[4]. Solution: Use a high-capacity buffer (e.g., 100 mM HEPES) to absorb the proton load.
Step-by-Step Protocol
-
Buffer Preparation: Prepare Assay Buffer (100 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4).
-
Protein-Dye Mix: Dilute the target protein to 2 µM and SYPRO Orange dye to 5X in Assay Buffer.
-
Compound Plating: Dispense 500 nL of the 100 mM compound stock into a 384-well PCR plate using an acoustic dispenser (e.g., Echo 550).
-
Self-Validation: Include DMSO-only wells as negative controls and a known reference binder as a positive control[6].
-
-
Reaction Assembly: Add 24.5 µL of the Protein-Dye mix to the wells. The final compound concentration is 2 mM with 2% DMSO.
-
Thermal Ramping: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 min. Run the plate in a qPCR machine, ramping from 25 °C to 95 °C at a rate of 1 °C/min, reading fluorescence in the ROX/SYPRO channel.
-
Data Analysis: Calculate the first derivative of the melt curve to determine the Tm . A hit is defined as ΔTm≥1.5∘C relative to the DMSO control.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
To validate the DSF hit, SPR is utilized to prove direct, reversible binding and to determine the dissociation constant ( KD )[3][9].
Causality & DMSO Matching
SPR detects changes in the refractive index near a sensor surface. Because DMSO heavily influences the bulk refractive index, the DMSO concentration in the running buffer and the injected sample must match exactly[9]. A mismatch of even 0.1% DMSO will cause bulk shifts that obscure the tiny response units (RUs) generated by a 200 Da fragment.
Step-by-Step Protocol
-
Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~3000–5000 RU for fragment screening).
-
Buffer Preparation: Prepare SPR Running Buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 2.00% DMSO .
-
Solvent Correction: Generate a DMSO calibration curve (1.5% to 2.5% DMSO in running buffer) to correct for excluded volume effects[9].
-
Sample Preparation: Dilute the 100 mM compound stock into SPR Running Buffer to create a dose-response series (e.g., 2000, 1000, 500, 250, 125 µM), ensuring the final DMSO concentration remains strictly at 2.00%.
-
Injection: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.
-
Analysis: Subtract the reference flow cell and solvent correction data. Fit the steady-state affinity responses to a 1:1 Langmuir binding model to derive the KD .
Quantitative Data Presentation
The following table summarizes the expected biophysical metrics and mitigation strategies when utilizing this pyrazole-cyclohexanone fragment in high-throughput workflows.
| Assay Modality | Fragment Concentration | Primary Readout | False Positive Risk | Causality / Mitigation Strategy |
| DSF (Thermal Shift) | 1.0 - 5.0 mM | ΔTm≥1.5∘C | High (pH shift, aggregation) | HCl Salt Effect: Use 100 mM high-capacity buffer to prevent local acidification[4]. |
| SPR (Plasmon Resonance) | 50 µM - 2.0 mM | KD (Affinity), Kinetics | Medium (Bulk refractive index) | Solvent Effect: Implement strict 2.00% DMSO matching and solvent calibration curves[9]. |
| Biochemical (Enzymatic) | 1.0 mM | % Inhibition | High (Assay interference) | Aggregation: Add non-ionic detergent (0.01% Triton X-100) to prevent colloidal aggregation. |
References
-
A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols (via ResearchGate). 6
-
Fragment-based drug discovery: A graphical review. PMC / SLAS Discovery. 3
-
Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening (via ResearchGate). 8
-
Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library. Journal of Medicinal Chemistry. 2
-
Chapter 8: Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. Biophysical Techniques in Drug Discovery (RSC). 7
-
Fragment Library Screening by SPR. York Structural Biology Laboratory / Methods in Enzymology. 9
-
Fragment-based drug discovery campaigns guided by native mass spectrometry. PMC. 5
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio.4
-
3-(1H-Pyrazol-1-yl)cyclohexan-1-one. Sigma-Aldrich Product Catalog. 1
Sources
- 1. Cyclohexan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ysbl.york.ac.uk [ysbl.york.ac.uk]
Application Note: Scale-Up Manufacturing and Batch Processing of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing and batch processing of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, an active pharmaceutical ingredient (API) intermediate. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed narrative from chemical synthesis and process optimization to large-scale batch production under a framework of Good Manufacturing Practices (GMP). We will explore the causality behind experimental choices, establish self-validating protocols through in-process controls, and integrate modern manufacturing principles like Process Analytical Technology (PAT) to ensure process robustness and product quality.
Introduction and Strategic Importance
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and analgesic agents.[1] The synthesis of novel pyrazole derivatives, such as 3-(1H-pyrazol-1-yl)cyclohexan-1-one, is of significant interest for the development of new chemical entities. The hydrochloride salt form is often chosen to improve properties like solubility and stability.[2]
Transitioning a novel compound from laboratory-scale synthesis to industrial-scale manufacturing is a complex undertaking that requires a deep understanding of chemical engineering principles, safety protocols, and regulatory standards.[3] This application note details a robust and scalable process for producing 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, focusing on batch processing, which remains a standard in the pharmaceutical industry for API production.[4][5]
Proposed Synthetic Pathway and Rationale
The selected synthetic strategy for 3-(1H-pyrazol-1-yl)cyclohexan-1-one is the aza-Michael addition of 1H-pyrazole to 2-cyclohexen-1-one.
Reaction Scheme:
1H-Pyrazole + 2-Cyclohexen-1-one → 3-(1H-pyrazol-1-yl)cyclohexan-1-one
3-(1H-pyrazol-1-yl)cyclohexan-1-one + HCl → 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Rationale for Route Selection:
-
Atom Economy and Efficiency: The aza-Michael addition is an atom-economical reaction, proceeding without the need for complex activating groups or generating significant byproducts.
-
Starting Material Availability: Both 1H-pyrazole and 2-cyclohexen-1-one are readily available commercial starting materials, which is a critical factor for cost-effective, large-scale manufacturing.
-
Process Simplicity: The reaction can often be conducted under mild conditions, reducing the need for specialized high-pressure or high-temperature equipment.
-
Scalability: This class of reaction generally exhibits predictable kinetics and manageable exotherms, making it amenable to scale-up, provided that proper thermal management is implemented.[6]
Laboratory-Scale Synthesis Protocol (100 g Scale)
This protocol establishes the baseline process parameters and validates the synthetic route before scaling.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| 2-Cyclohexen-1-one | C₆H₈O | 96.13 | 58.6 g | 0.61 |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 41.5 g | 0.61 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.2 g | 0.061 |
| Toluene | C₇H₈ | 92.14 | 500 mL | - |
| Hydrochloric Acid (in 2-Propanol) | HCl | 36.46 | As required | - |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | 800 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - |
Procedure:
-
Reaction Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 2-cyclohexen-1-one (58.6 g) and toluene (500 mL).
-
Reagent Addition: Begin stirring and add 1H-pyrazole (41.5 g) followed by triethylamine (6.2 g).
-
Reaction: Heat the mixture to 60-65 °C and maintain for 8-12 hours. The reaction is monitored for completion by HPLC (disappearance of 2-cyclohexen-1-one).
-
Work-up: Cool the reaction mixture to room temperature. Wash with water (2 x 200 mL) and then with brine (1 x 100 mL).
-
Solvent Swap: Concentrate the organic layer under reduced pressure to remove toluene. Add 2-propanol (300 mL) and continue concentration to azeotropically remove residual toluene, resulting in a solution of the free base in 2-propanol.
-
Salt Formation: Dilute the resulting solution with 2-propanol (500 mL). While stirring, slowly add a 5-6 M solution of HCl in 2-propanol until the pH of the solution is 1-2.
-
Crystallization: Spontaneous crystallization is expected. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to maximize yield.
-
Isolation and Drying: Filter the solid product using a Büchner funnel, wash the cake with cold ethyl acetate (2 x 150 mL), and dry under vacuum at 45-50 °C to a constant weight.
Expected Yield: ~105 g (85%) Expected Purity (by HPLC): >99.0%
Scale-Up Considerations and Batch Processing (5 kg Scale)
Scaling from 100 g to 5 kg requires careful consideration of process parameters to ensure safety, consistency, and quality.[7]
4.1 Process Hazard Analysis A key aspect of scale-up is managing the thermal output of the reaction. The aza-Michael addition can be exothermic.[6]
| Hazard | Cause | Consequence | Mitigation Strategy |
| Thermal Runaway | Inefficient heat removal during exothermic reaction. | Rapid increase in temperature and pressure, solvent boiling, potential for reactor failure. | Use a jacketed reactor with a reliable temperature control unit. Control the addition rate of a key reagent if necessary. Monitor internal and jacket temperatures continuously. |
| Reagent Exposure | Spills or leaks during transfer of corrosive or toxic materials (e.g., HCl solution). | Skin/respiratory irritation or injury to personnel. | Use closed-system transfer where possible. Ensure all personnel wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves and safety goggles.[8][9] Work in a well-ventilated area. |
| Dust Explosion | Ignition of fine API powder during drying or transfer. | Fire or explosion. | Use intrinsically safe equipment. Ground all equipment to prevent static discharge. During drying, use controlled temperatures and ensure adequate ventilation. |
4.2 Batch Manufacturing Protocol (5 kg Scale)
This protocol is designed for execution in a pilot plant or manufacturing suite adhering to Good Manufacturing Practice (GMP) guidelines.[10][11][12]
Equipment:
-
100 L glass-lined or stainless steel reactor
-
Nutsche filter-dryer or centrifuge and vacuum oven
-
Appropriate pumps and transfer lines
Manufacturing Workflow:
Caption: Manufacturing workflow for 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl.
4.3 Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
Consistent batch production requires strict control over CPPs, which are monitored using IPCs.[7][13] This aligns with the principles of Quality by Design (QbD).[14]
| Process Step | Critical Process Parameter (CPP) | In-Process Control (IPC) | Acceptance Criteria | Rationale |
| Reaction | Temperature | Continuous monitoring | 60-65 °C | Controls reaction rate and minimizes side product formation. |
| Reaction Time | HPLC analysis of samples | 2-Cyclohexen-1-one < 1.0% | Ensures reaction completion and maximizes yield. | |
| Salt Formation | pH | pH meter or strips | 1.0 - 2.0 | Ensures complete conversion to the hydrochloride salt without using excessive acid. |
| Crystallization | Cooling Rate | Programmed temperature control | 10-15 °C per hour | Controls crystal size and morphology, impacting filtration and purity. |
| Drying | Temperature | Continuous monitoring | 45-50 °C | Ensures efficient solvent removal without degrading the API. |
| Vacuum Pressure | Vacuum gauge | < 100 mbar | Facilitates drying at a lower temperature. |
Integration of Process Analytical Technology (PAT)
-
In-line FTIR/Raman Spectroscopy: Can be used to monitor the concentration of reactants and products in real-time during the Michael addition, allowing for precise determination of reaction endpoint without sampling.
-
Focused Beam Reflectance Measurement (FBRM): During crystallization, an FBRM probe can monitor crystal size distribution and count in real-time, enabling better control over the final crystal properties.[17]
-
Automated pH monitoring: An in-line pH probe during salt formation ensures precise control over the addition of hydrochloric acid, preventing over- or under-acidification.
The implementation of PAT facilitates a shift from static batch processing to a more dynamic approach, ensuring consistent product quality.[13]
Final Product Specifications and Quality Control
The final API must meet predefined specifications to be released for further use. This is a core tenet of GMP.[10][11]
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | FTIR, ¹H NMR |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Any single impurity | ≤ 0.10% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Toluene: < 890 ppm; IPA: < 5000 ppm; Ethyl Acetate: < 5000 ppm | GC-HS |
| Chloride Content | Conforms to theoretical value ± 5% | Titration |
Conclusion
This application note outlines a comprehensive and scalable manufacturing process for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride. By establishing a robust synthetic route, identifying and controlling critical process parameters, and integrating modern analytical technologies, this process is designed to deliver a high-quality API consistently and safely. The principles outlined herein adhere to established scientific and regulatory standards, providing a solid foundation for the development and commercial production of this and other similar pharmaceutical intermediates.
References
- Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
- Wikipedia. (n.d.). Process analytical technology.
- U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- PharmaTech. (2024). Process Analytical Technology: Enhancing Pharma Development.
- ComplianceOnline. (2025). GMP Regulations and Compliance for API and Excipients.
- Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)? | Knowledge Center.
- UPenn Repository. (2020). Batch Production of a Potent Small Molecule Active Pharmaceutical Ingredient.
- GMP Compliance. (n.d.). EU GMP Basic requirements for active substances used as starting materials.
- PharmTech. (n.d.). API Batch Production Ensuring Consistency in Active Pharmaceutical Ingredient Manufacturing.
- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
- BenchChem. (n.d.). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
- U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
- ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole.
- ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride.
- ACS Publications. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
- AIChE. (n.d.). Fundamentals of Batch to Continuous Process Conversion in Specialty and API Chemistries.
- Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
- The Pharmaceutical Journal. (2016). Making The Switch: Continuous Manufacturing vs. Batch Processing of Pharmaceuticals.
- Bioprocess Online. (n.d.). Continuous Flow Manufacturing Of Pharmaceutical Ingredients.
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
- LGC Standards. (n.d.). SAFETY DATA SHEET - TRC-C535808-10MG - CJ-023423 Hydrochloride Salt, Hydrate.
- Thieme. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds.
- ElectronicsAndBooks. (n.d.). The Synthesis of Heterocyclic Nitrogen-containing Ketones. I. Ketones Derived from 2-Picoline.
- BenchChem. (n.d.). Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - (S)-3-aminobutyric acid hydrochlorid salt.
- Bachem. (n.d.). Safety data sheet.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RSC Publishing. (2019). Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- ACS Publications. (n.d.). The Synthesis of Heterocyclic Nitrogen-containing Ketones. I. Ketones Derived from 2-Picoline.
- Semantic Scholar. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of Batch to Continuous Process Conversion in Specialty and API Chemistries | AIChE [aiche.org]
- 4. DSpace [repository.upenn.edu]
- 5. xtalks.com [xtalks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. peptide.com [peptide.com]
- 10. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 11. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
- 12. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA [fda.gov]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. hamiltoncompany.com [hamiltoncompany.com]
- 15. pharmanow.live [pharmanow.live]
- 16. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 17. longdom.org [longdom.org]
Application Note & Protocols: Chemical Transformations of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the chemical reactivity of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, a versatile synthetic intermediate. The molecule possesses two primary reactive centers: the cyclohexanone carbonyl group and the aromatic pyrazole ring. This guide explores key transformations at both sites, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for core reactions, including ketone reduction, reductive amination, and electrophilic halogenation, are provided. The guide emphasizes practical considerations, such as the handling of the hydrochloride salt, and includes methodologies for reaction monitoring and product characterization to ensure scientific integrity.
Introduction and Strategic Overview
3-(1H-pyrazol-1-yl)cyclohexan-1-one is a bifunctional molecule of significant interest in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The cyclohexanone ring provides a rigid scaffold and a reactive handle—the ketone—for further structural diversification.
The commercially available hydrochloride salt form necessitates a key strategic consideration for any reaction. The proton resides on the most basic site, the pyridine-like N2 atom of the pyrazole ring. For the majority of chemical transformations, this salt must be neutralized in situ with a suitable base to unmask the reactive lone pair on the nitrogen and prevent interference with reagents.
This guide is structured around the principal reactive sites of the molecule, providing both the "how" and the "why" for each protocol.
Sources
Technical Support Center: Optimizing the Synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride.
The synthesis relies on an aza-Michael (conjugate) addition of 1H-pyrazole to 2-cyclohexen-1-one, followed by isolation of the free base and subsequent salification. While conceptually straightforward, this pathway is frequently plagued by low conversion rates, enone polymerization, and challenging crystallizations. This guide provides causality-based explanations and self-validating protocols to overcome these bottlenecks.
Mechanistic Overview & Synthetic Workflow
The core challenge in this synthesis lies in the inherent electronic properties of the reagents. 1H-pyrazole is a relatively weak nucleophile because its nitrogen lone pair is delocalized within the aromatic ring. Consequently, the aza-Michael addition requires precise catalytic activation to proceed efficiently. Once the free base is isolated, the final salification step must be carefully controlled to prevent the formation of hygroscopic solvates.
Figure 1: Optimized two-step synthetic workflow for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride.
Troubleshooting & FAQs
Q1: Why is my aza-Michael addition yield consistently below 40% despite extended reaction times? Causality: Standard amine bases like triethylamine (TEA) are often insufficiently basic to drive the equilibrium forward due to the weak nucleophilicity of 1H-pyrazole. Solution: You must either increase the nucleophilicity of the pyrazole or enhance the electrophilicity of the enone. Switching to a stronger organic amidine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) efficiently deprotonates pyrazole. Alternatively, employing Lewis acid catalysts like Fe₂O₃ nanoparticles can activate the carbonyl oxygen of the enone, facilitating the conjugate addition at room temperature with yields exceeding 80%[1]. For solvent-free approaches, ionic liquids (e.g.,[TMG][Lac]) have proven highly effective as both a catalyst and a reaction medium[2].
Q2: I observe significant polymerization of 2-cyclohexen-1-one. How do I suppress this side reaction? Causality: 2-Cyclohexen-1-one is highly susceptible to base-catalyzed anionic self-condensation and radical polymerization, especially at elevated temperatures. When the aza-Michael addition is sluggish, these competing side reactions consume the starting material. Solution:
-
Stoichiometry: Always use a slight excess of 1H-pyrazole (1.1 to 1.2 equivalents) to ensure the enone is the limiting reagent.
-
Temperature Control: Initiate the reaction at 0°C during the addition of the enone, then allow it to slowly warm to room temperature.
-
Alternative Catalysis: If heating is unavoidable, consider phase-transfer catalysis (PTC) conditions, which have been shown to stabilize cyclic enone intermediates and suppress polymerization while maintaining high conversion rates[3].
Q3: How can I minimize product loss during the aqueous workup? Causality: The intermediate free base, 3-(1H-pyrazol-1-yl)cyclohexan-1-one, possesses a high polar surface area. During standard aqueous workups, it readily partitions into the aqueous phase, leading to severe yield attrition. Solution: Avoid excessive water. Quench the reaction with a minimal volume of saturated aqueous NH₄Cl. For extraction, strictly use Dichloromethane (DCM) rather than Ethyl Acetate (EtOAc), as DCM has superior extraction efficiency for polar nitrogenous bases. Wash the organic layer exclusively with saturated brine to salt-out the product from the aqueous phase.
Q4: My hydrochloride salt precipitates as a sticky gum instead of a crystalline solid. What went wrong? Causality: The target molecule is highly hygroscopic. If you use aqueous HCl (e.g., 37% hydrochloric acid) or if your free base is not rigorously dried, water molecules integrate into the crystal lattice, causing the salt to crash out as a solvated oil or sticky gum. Solution: Salification must be strictly anhydrous. Dissolve the thoroughly dried free base in an anhydrous anti-solvent (like diethyl ether or MTBE). Cool to 0°C and introduce anhydrous HCl (such as 4M HCl in dioxane or 2M HCl in ether) dropwise. The lack of water forces the immediate precipitation of a crisp, white crystalline solid.
Catalyst Performance Data
Selecting the right catalytic system is critical for optimizing the aza-Michael addition step. The table below summarizes quantitative data for various approaches.
| Catalyst System | Reaction Time | Temp (°C) | Typical Yield (%) | Mechanistic Advantage |
| Triethylamine (TEA) | 24-48 h | 80 | 35-45 | Weak base; insufficient for complete pyrazole activation. |
| DBU (10 mol%) | 6-8 h | 25 | 75-85 | Strong amidine base; efficiently deprotonates pyrazole. |
| Fe₂O₃ Nanoparticles | 4-6 h | 25 | 80-86 | Lewis acid activation of enone; highly recyclable[1]. |
| [TMG][Lac] (Ionic Liquid) | 2-4 h | 80 | >85 | Solvent-free medium; stabilizes the transition state[2]. |
Validated Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . It includes built-in checkpoints to confirm the reaction is proceeding correctly before moving to the next step.
Step 1: Aza-Michael Addition (Free Base Synthesis)
-
In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1H-pyrazole (1.1 eq) in anhydrous Acetonitrile to achieve a 0.5 M concentration.
-
Add DBU (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 2-cyclohexen-1-one (1.0 eq) dropwise over 15 minutes.
-
Validation Checkpoint 1: The solution should remain pale yellow. A rapid shift to dark brown or red indicates localized overheating and enone polymerization. Decrease the addition rate if this occurs.
-
-
Remove the ice bath and stir at room temperature for 6-8 hours.
-
Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1, UV visualization). The reaction is complete when the enone spot (Rf ~0.6) is fully consumed, and a new, lower Rf spot (the product) dominates.
-
Step 2: Non-Aqueous Workup and Isolation
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Redissolve the crude residue in Dichloromethane (DCM) (10 mL per gram of starting material).
-
Wash the organic layer once with a minimal volume of saturated aqueous NH₄Cl, followed by two washes with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Validation Checkpoint 3: The organic solution must be completely clear, not cloudy. Cloudiness indicates residual water, which will ruin the subsequent salification step.
-
-
Filter and concentrate under vacuum to yield the free base as a pale yellow oil. Dry under high vacuum (0.1 mbar) for at least 2 hours.
Step 3: Anhydrous Salification
-
Dissolve the dried free base in anhydrous Diethyl Ether (5 mL per gram of product) under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add 4M HCl in Dioxane (1.05 eq) dropwise under vigorous stirring.
-
Validation Checkpoint 4: A white precipitate should form instantaneously upon the addition of the acid. If an oil separates instead, immediately stop the addition, add a seed crystal, and vigorously scratch the inside of the flask to induce crystallization.
-
-
Stir the suspension at 0°C for 1 hour to ensure complete crystallization.
-
Filter the solid rapidly under a nitrogen blanket to prevent atmospheric moisture absorption, wash with cold anhydrous ether, and dry in a vacuum desiccator to afford pure 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride.
References[3] Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. acs.org. Available Here[1] N-ALKYLATION OF AZOLES WITH ENONES ASSISTED BY P(III) OR Fe2O3-NANOPARTICLES AS RECYCLABLE CATALYST. clockss.org. Available Here[2] Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. mdpi.com. Available Here
Sources
Troubleshooting crystallization issues in 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride preparation
Introduction
Welcome to the technical support center for the preparation and crystallization of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the crystallization of this important intermediate. As a hydrochloride salt, its crystallization behavior is governed by a delicate interplay of factors including solvent environment, supersaturation, temperature, and impurities. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve a high-purity, crystalline final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My product has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the compound separates from the solution as a super-saturated liquid phase (an oil) rather than a solid crystalline phase.[1] This phenomenon often occurs when the solution's temperature is higher than the melting point of the impure solid or when supersaturation is achieved too rapidly.[2] The resulting oil is often a good solvent for impurities, and if it solidifies, it typically forms an amorphous solid, trapping impurities and solvent.[1][3]
Underlying Causes & Mechanistic Insights:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a level of supersaturation that favors the formation of a kinetically favored, but thermodynamically unstable, liquid phase over the ordered crystal lattice.[1]
-
Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out at typical crystallization temperatures.[2]
-
Solvent System: The choice of solvent is critical. If the compound's solubility drops too sharply with temperature, it may not have sufficient time to organize into a crystal lattice.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently reheat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent (the one in which the compound is more soluble) to reduce the level of supersaturation upon cooling.[2]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can promote the formation of fewer, larger crystals. Once at room temperature, proceed with cooling in an ice bath.[4]
-
Solvent System Modification: Experiment with different solvent or co-solvent systems. A slightly poorer solvent or a different ratio of solvent to anti-solvent can alter the solubility curve to favor crystallization.[5]
-
Seeding: Once the solution is cooled and supersaturated (but not yet oiled out), introduce a few seed crystals of the pure product.[4][5] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Purity Check: If oiling out persists, consider purifying the crude material further before crystallization. Impurities can significantly impact crystallization behavior.[6]
Q2: No crystals are forming even after the solution has cooled completely. What steps can I take to induce crystallization?
A2: The absence of crystal formation indicates that the solution is likely supersaturated but lacks the necessary nucleation sites to initiate crystallization.[4] This is a kinetic barrier that can often be overcome with simple physical interventions.
Troubleshooting Protocol:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]
-
Seed Crystals: Introduce a tiny amount of the pure, crystalline product into the supersaturated solution. This is the most effective method for inducing crystallization as it provides a perfect template for lattice formation.[4]
-
Concentration: If the solution is not sufficiently supersaturated, you can carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.[4] Be cautious not to over-concentrate, which could lead to oiling out or rapid precipitation of an amorphous solid.
-
Lower Temperature: If you have only cooled to room temperature, try further cooling in an ice bath or a refrigerator for an extended period.[4]
-
Anti-solvent Addition: If using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the solution until turbidity persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
Workflow for Inducing Crystallization:
Caption: Decision tree for inducing crystallization.
Q3: The crystallization process resulted in a very low yield. What are the likely causes and how can I improve it?
A3: A poor yield suggests that a significant amount of your product remains dissolved in the mother liquor.[2] This can be due to several factors related to the solvent choice and experimental procedure.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent | Using too much solvent to dissolve the crude product will result in a less saturated solution upon cooling, leaving more product behind in the mother liquor.[2] | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] After filtration, you can test the mother liquor by evaporating a small sample; a significant residue indicates substantial product loss. |
| Premature Crystallization | If crystallization occurs too early in a hot solution (e.g., during hot filtration), product will be lost with the filtered impurities. | Ensure all glassware for hot filtration is pre-warmed. If crystals form on the filter paper, wash with a small amount of hot solvent. |
| Incomplete Cooling | Not cooling the solution sufficiently will prevent the maximum amount of product from crystallizing out. | After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[4] |
| Inappropriate Solvent | The chosen solvent may be too "good," meaning the compound has high solubility even at low temperatures. | Conduct a solvent screen to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed-solvent system can also be effective.[7] |
Q4: I've obtained a crystalline solid, but I'm concerned about polymorphism. How can I identify and control for different crystal forms?
A4: Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[8] Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability, which is a critical consideration in drug development.[9] The formation of a specific polymorph is often influenced by kinetic and thermodynamic factors during crystallization.
Identifying Polymorphs:
The presence of different polymorphs can be investigated using a variety of analytical techniques that probe the solid-state structure:
| Analytical Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. It is the primary tool for identifying polymorphs.[10][11] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions like melting and solid-solid phase transitions. Different polymorphs will exhibit different melting points and transition temperatures.[12] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Useful for identifying solvates or hydrates which will show mass loss upon heating.[11] |
| Infrared (IR) & Raman Spectroscopy | Vibrational spectroscopy can detect differences in molecular conformation and intermolecular interactions (like hydrogen bonding) between polymorphs.[10] |
| Polarized Light Microscopy (PLM) | Allows for visual inspection of crystal habit (shape) and can reveal the presence of different crystal forms in a mixed sample.[13] |
Controlling Polymorphism:
Controlling which polymorph crystallizes is a matter of controlling the crystallization conditions:
-
Solvent Choice: The solvent can influence which polymorph is favored. Some solvents may stabilize a particular crystal packing arrangement through specific interactions.[14]
-
Cooling Rate: Rapid cooling often yields a kinetically favored, metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.[15]
-
Temperature: The crystallization temperature can determine which polymorph is most stable and therefore most likely to form.
-
Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that specific form.
Workflow for Polymorph Screening:
Caption: General workflow for a polymorph screen.
References
- BenchChem. (2026). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- BOC Sciences. (2024). Understanding Oiling-Out in Crystallization Processes.
- Alhareth, K., et al. (2020).
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
- Wang, X., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Food Science & Technology, 1(3), 329-341.
- Various Authors. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- Gagniere, E., et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 144-148.
- ResearchGate. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods | Request PDF.
- Mondal, P. & Rohani, S. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Mitacs.
- Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Organic Chemistry: Current Research, 12(1).
- Davey, R. J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. Chemistry Crystallization | SATHEE JEE [satheejee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitacs.ca [mitacs.ca]
- 10. acadpubl.eu [acadpubl.eu]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
Technical Support Center: Troubleshooting & Storage Guidelines for 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic degradation of functionalized cyclic ketones. 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride presents a unique tri-fold stability challenge: the hygroscopic nature of the hydrochloride salt, the oxidation-prone alpha-carbon of the cyclohexanone ring, and the photolability of the pyrazole moiety.
This guide provides the causal mechanisms behind these degradation pathways and establishes self-validating protocols to ensure compound integrity during long-term storage and drug development.
Section 1: Core Troubleshooting & FAQs
Q1: My powdered stock of 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl has become sticky and clumped after a few months in the desiccator. What is happening, and is the compound still viable? A1: The physical change you are observing is deliquescence, driven by the extreme hygroscopicity of the hydrochloride (HCl) salt form. HCl salts readily absorb atmospheric moisture, forming hydrates and eventually dissolving into their own absorbed water[1][2]. Causality & Impact: When water infiltrates the crystal lattice, it creates a localized, highly acidic aqueous microenvironment. This acidity acts as a catalyst for the enolization of the cyclohexanone ring. Once the enol tautomer is formed, the alpha-carbon becomes highly susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of hydroperoxides and subsequent degradation into diketones or alpha-hydroxy ketones[3][4][5]. Action: Discard the clumped batch if LC-MS shows >1% degradation. To prevent this, the compound must be stored under a strict inert atmosphere (Argon) and handled only in a low-humidity environment (e.g., a glovebox).
Q2: During HPLC analysis of a 6-month-old batch, I noticed new peaks with higher retention times. What are these impurities? A2: Higher retention time (more lipophilic) peaks typically indicate the formation of dimeric or polymeric condensation products. Causality & Impact: The acidic microenvironment (from moisture uptake) not only promotes oxidation but also catalyzes aldol condensation reactions between two molecules of the cyclohexanone derivative. The enol form of one molecule attacks the protonated carbonyl of another, forming a heavier, more non-polar dimer. Action: Validate this by running an LC-MS to check for the [2M - H2O + H]+ mass ion. To prevent this, strictly maintain the compound in its dry, solid state at -20°C or lower.
Q3: Does the pyrazole ring contribute to the instability of this molecule? A3: While the pyrazole ring is chemically robust against hydrolysis, N-substituted pyrazole derivatives are known to be photosensitive[6][7]. Causality & Impact: Exposure to ambient laboratory lighting (which contains UV radiation) can induce photochemical cleavage or rearrangement of the pyrazole ring[6]. Action: Always store the compound in amber glass vials or wrap the primary container in aluminum foil.
Section 2: Degradation Mechanisms (Visualized)
Logical relationship mapping the moisture-induced degradation cascade of the compound.
Section 3: Standardized Protocol for Long-Term Storage & Stability Testing
To ensure trust and reproducibility in your drug development pipeline, you must implement a self-validating stability protocol aligned with ICH Q1A(R2) guidelines[8][9].
Step-by-Step Methodology: Forced Degradation & Stability Validation
-
Preparation of Aliquots: Weigh 5 mg of the compound into LC-MS grade amber glass vials. Perform this step inside a nitrogen-purged glovebox to ensure 0% relative humidity.
-
Inert Gas Purging: Purge the headspace of each vial with heavy inert gas. Argon is preferred over Nitrogen as it is denser and blankets the solid powder more effectively.
-
Sealing: Seal the vials with PTFE-lined caps and wrap the exterior seal tightly with Parafilm to prevent micro-leaks.
-
Storage Distribution: Distribute the vials into three ICH-aligned testing conditions:
-
Control/Long-Term: -20°C, dark.
-
Accelerated Stress: 40°C / 75% Relative Humidity (RH) in a calibrated stability chamber[8].
-
Photostability: 25°C under continuous UV/Vis light (ICH Q1B compliant).
-
-
Sampling & Analysis: At intervals of 1, 3, and 6 months, dissolve one vial from each condition in anhydrous HPLC-grade acetonitrile. Analyze immediately via LC-MS (UV detection at 210 nm and 254 nm).
-
Self-Validation Check: The protocol is considered validated if the -20°C control sample maintains >99.5% purity, while the 40°C/75% RH sample exhibits predictable degradation. This proves that your analytical method is genuinely stability-indicating.
Experimental workflow for ICH-aligned forced degradation and stability testing.
Section 4: Quantitative Data & Storage Parameters
Table 1: Summary of Degradation Pathways and Preventative Storage Parameters
| Degradation Pathway | Primary Catalyst | Kinetic Indicator (LC-MS) | Preventative Storage Condition |
| Hydrolysis / Deliquescence | Atmospheric Moisture (>30% RH) | Physical clumping, mass increase | Desiccator, Argon backfill, PTFE seals |
| Alpha-Carbon Oxidation | O₂ + Acidic Microenvironment | +16 Da (Hydroperoxide/Alcohol) | Inert atmosphere, -20°C storage |
| Aldol Condensation | H⁺ (from HCl) + Heat | [2M - H2O + H]+ | Strict temperature control (-20°C) |
| Photodegradation | UV / Visible Light | Unpredictable fragmentation | Amber glass vials, dark storage |
References
-
Grokipedia. Hydrochloride. [Link]
-
Scribd. ICHQ1 R2 - Drug Substances. [Link]
-
IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[Link]
-
Auburn University. Principles of Drug Action 1, Aldehydes and Ketones.[Link]
-
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Thieme. α-Oxidation of Carbonyl Compounds.[Link]
-
NIH/PMC. Oxidation of Drugs during Drug Product Development. [Link]
Sources
- 1. Hydrochloride â Grokipedia [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Optimizing reaction conditions for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride intermediates
Technical Support Center: 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis and optimization of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic intermediate. We will explore the reaction mechanism, address common experimental challenges through a detailed troubleshooting guide, and provide optimized protocols to ensure reliable and high-yield synthesis.
Introduction and Reaction Overview
3-(1H-pyrazol-1-yl)cyclohexan-1-one is a valuable heterocyclic ketone intermediate in medicinal chemistry. The core of its synthesis is the aza-Michael addition (or conjugate addition) of pyrazole to 2-cyclohexen-1-one. This reaction forms a new carbon-nitrogen bond at the β-position of the enone system. The resulting free base is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.
The overall transformation is a two-step process:
-
Aza-Michael Addition: Nucleophilic addition of pyrazole to the activated alkene of 2-cyclohexen-1-one. This step is typically base-catalyzed to enhance the nucleophilicity of the pyrazole.
-
Salt Formation: Protonation of the basic nitrogen atoms of the product with hydrochloric acid to yield the stable hydrochloride salt.
Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction? The reaction is an aza-Michael addition. A base is used to deprotonate the N-H of the pyrazole ring, generating a pyrazolate anion. This potent nucleophile then attacks the electron-deficient β-carbon of the α,β-unsaturated ketone (2-cyclohexen-1-one). The resulting enolate is then protonated during aqueous workup or by a proton source in the reaction mixture to give the final ketone product.
Q2: Why is a base catalyst necessary? While pyrazole is nucleophilic, the reaction with cyclohexenone is often slow without a catalyst. A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), deprotonates the pyrazole, significantly increasing its nucleophilicity and accelerating the rate of the conjugate addition.[1]
Q3: Why convert the product to a hydrochloride salt? The free base of 3-(1H-pyrazol-1-yl)cyclohexan-1-one can be an oil or a low-melting solid, which can be challenging to purify and handle. Converting it to the hydrochloride salt typically induces crystallization, yielding a stable, free-flowing solid that is easier to isolate, purify by filtration, and store.
Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes.[2] Spot the reaction mixture alongside your starting materials (pyrazole and cyclohexenone). The reaction is complete when the spot corresponding to the limiting reagent (usually cyclohexenone) has been consumed. The product spot should appear with a lower Rf value than cyclohexenone.
Q5: What kind of yield can I realistically expect? With an optimized protocol, yields for the aza-Michael addition step can range from 70% to over 90%. The subsequent salt formation and isolation are typically high-yielding (>95%). Overall yields of 65-85% for the final hydrochloride salt are common.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis.
Caption: Troubleshooting flowchart for low product yield.
Issue 1: Low or No Product Yield
-
Question: My reaction shows no conversion, or the yield is very low. What went wrong?
-
Plausible Cause & Explanation:
-
Reagent Quality: 2-Cyclohexen-1-one can polymerize or oxidize upon storage, while pyrazole can absorb moisture. Ensure you are using fresh or purified starting materials.[3]
-
Ineffective Base: The choice of base is critical. Weak bases like triethylamine (TEA) may not be strong enough to deprotonate pyrazole efficiently. Stronger, heterogeneous bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are highly effective.[1] Ensure the base is anhydrous.
-
Solvent Choice: Protic solvents (e.g., ethanol, methanol) can compete with the pyrazole as nucleophiles or interfere with the base's activity. Anhydrous aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are preferred.
-
Insufficient Temperature: While the reaction can proceed at room temperature, gentle heating (40-60 °C) is often required to drive the reaction to completion in a reasonable timeframe.
-
-
Recommended Solution:
-
Start with fresh 2-cyclohexen-1-one and dry pyrazole.
-
Use 1.5 to 2.0 equivalents of an anhydrous base like Cs₂CO₃.
-
Use anhydrous THF or DMF as the solvent.
-
Stir the reaction at 50 °C and monitor its progress every 2-4 hours using TLC.
-
-
Issue 2: Multiple Spots on TLC / Impure Product
-
Question: My final product is an impure oil, and the TLC shows multiple spots. What are these impurities?
-
Plausible Cause & Explanation:
-
Unreacted Starting Material: If the reaction did not go to completion, you will have residual starting materials.
-
Polymerization of Cyclohexenone: At higher temperatures or with prolonged reaction times, 2-cyclohexen-1-one can self-polymerize, leading to a complex mixture of byproducts.
-
Bis-addition Product: Although less common, it's possible for a second molecule of cyclohexenone to react, especially if stoichiometry is not well-controlled.
-
-
Recommended Solution:
-
Control Stoichiometry: Use a slight excess of pyrazole (e.g., 1.1 equivalents) to ensure full consumption of the cyclohexenone.
-
Control Temperature: Avoid excessive heating (e.g., >70 °C). A moderate temperature of 50 °C is usually sufficient.
-
Purification: If impurities are present, purify the crude free base using column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 50%) is typically effective for separating the product from non-polar impurities and starting materials.[4]
-
-
Issue 3: Difficulty Isolating the Hydrochloride Salt
-
Question: After adding HCl, my product oiled out or remained dissolved. I can't filter a solid.
-
Plausible Cause & Explanation:
-
Incorrect Solvent for Precipitation: The choice of solvent is crucial for successful salt precipitation. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether and methyl tert-butyl ether (MTBE) are excellent choices.
-
Presence of Water: Traces of water can prevent crystallization and lead to the formation of a sticky oil. Ensure the free base solution is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before adding HCl.
-
Insufficient HCl or Over-acidification: The stoichiometry of HCl should be precise (1.0-1.1 equivalents). Too little will result in incomplete salt formation, while a large excess can sometimes hinder crystallization.
-
-
Recommended Solution:
-
After aqueous workup, ensure the organic layer containing the free base is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Redissolve the crude free base in a minimal amount of a suitable solvent in which the salt is soluble (e.g., a small amount of isopropanol or ethyl acetate).
-
Add this solution dropwise to a larger volume of a vigorously stirring anti-solvent like diethyl ether or MTBE. Then, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).
-
If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture in an ice bath can also help.[2]
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one (Free Base)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1H-pyrazole (6.81 g, 100 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 100 mL), followed by cesium carbonate (Cs₂CO₃, 48.9 g, 150 mmol, 1.5 eq).
-
Reaction Initiation: Stir the suspension vigorously for 15 minutes at room temperature. Then, add 2-cyclohexen-1-one (9.61 g, 100 mmol, 1.0 eq) dropwise over 10 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 50 °C. Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes) until the cyclohexenone spot disappears (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.
Protocol 2: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 3-(1H-pyrazol-1-yl)cyclohexan-1-one (assuming ~100 mmol) in 150 mL of anhydrous diethyl ether. If solubility is low, add a minimal amount of ethyl acetate to achieve a clear solution.
-
Precipitation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether (~55 mL, 110 mmol, 1.1 eq) dropwise via a syringe.
-
Crystallization: A white precipitate should form immediately. Continue stirring at room temperature for 1 hour, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 30 mL) to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield the final 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride.
Data Summary and Characterization
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C (Recommended) | Rationale |
| Base | Triethylamine (TEA) | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ offers better solubility and higher basicity, leading to faster reaction rates.[1] |
| Solvent | Ethanol | Acetonitrile | DMF | DMF is a polar aprotic solvent that effectively dissolves reagents and intermediates. |
| Temperature | 25 °C (RT) | 80 °C (Reflux) | 50 °C | Balances reaction rate with minimizing side product formation like polymerization. |
| Typical Yield | < 20% | 60-75% | >85% | Optimized conditions significantly improve the yield of the desired product. |
Table 2: Expected Analytical Data
| Analysis | Expected Result for Hydrochloride Salt |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.66 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.5-8.0 (2H, pyrazole), ~6.3 (1H, pyrazole), ~4.5 (1H, CH-N), ~2.0-3.0 (8H, cyclohexanone protons) |
| Mass Spec (ESI+) | m/z: 165.10 [M+H]⁺ (for free base) |
References
- BenchChem. (2025).
- Celik, G., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC.
- BenchChem. (2025). Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
- BenchChem. (2025). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
-
Endo, A., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
Povarov, L. S., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry. [Link]
- Wang, C., et al. (2022).
Sources
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride Synthesis & Purification
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing aza-Michael adducts like 3-(1H-pyrazol-1-yl)cyclohexan-1-one often looks trivial on paper but presents significant isolation challenges in practice. The conversion of the free base into a hydrochloride salt introduces hygroscopicity issues, and the differential basicity of the starting materials can lead to stubborn impurity profiles.
This guide provides an authoritative, causality-driven framework for troubleshooting and purifying your batches to pharmaceutical-grade standards.
I. Physicochemical Profiling of the Reaction Matrix
To design a self-validating purification system, we must first understand the physicochemical properties of the reaction components. The aza-Michael addition of 1H-pyrazole to 2-cyclohexen-1-one creates a matrix of compounds with distinct solubility and ionization profiles.
Table 1: Quantitative Data for Reaction Components
| Compound | Role | MW ( g/mol ) | Nature | pKa (Conjugate Acid) | Water Solubility |
| 1H-Pyrazole | Michael Donor | 68.08 | Weak Base | ~2.5 | Very High |
| 2-Cyclohexen-1-one | Michael Acceptor | 96.13 | Neutral | N/A | Low |
| 3-(1H-pyrazol-1-yl)cyclohexan-1-one | Free Base Product | 164.20 | Weak Base | ~2.8 | Moderate |
| Target HCl Salt | Final Product | 200.66 | Salt | N/A | Very High |
Strategic Takeaway: The target product and the unreacted pyrazole are both weak bases, making simple pH-based separation difficult. However, the neutral nature of the unreacted enone allows for highly efficient liquid-liquid extraction prior to salting.
II. Mechanistic Workflows & Causality
Workflow for isolating 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride.
III. Frequently Asked Questions (Troubleshooting)
Q1: How do I remove unreacted 2-cyclohexen-1-one from the final salt?
A1: 2-Cyclohexen-1-one is a neutral, non-polar Michael acceptor. If it carries over into the hydrochloride salt formation, it will not ionize.
-
The Causality: Because it lacks a basic amine, it remains highly soluble in non-polar or moderately polar organic solvents even at low pH [2].
-
The Solution: Trituration of the crude hydrochloride salt with warm methyl tert-butyl ether (MTBE) will selectively dissolve the unreacted 2-cyclohexen-1-one while leaving the polar 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride intact as a solid. For a more upstream fix, perform an acid/base extraction on the free base before salting (see Protocol 1).
Q2: My batch is contaminated with unreacted 1H-pyrazole. What is the best strategy to separate them?
A2: 1H-pyrazole is highly soluble in water and forms a hydrochloride salt just like your product. Because their pKa values are similar, standard acid/base extraction often fails to separate them completely.
-
The Causality: 1H-pyrazole hydrochloride has a significantly lower molecular weight and different crystal lattice energy compared to the bulky cyclohexanone derivative, making it much more soluble in cold alcohols [1].
-
The Solution: Solvent-pair recrystallization. Dissolving the crude salt mixture in hot isopropanol (good solvent) and slowly adding MTBE (anti-solvent) will force the target salt to crystallize, leaving the smaller pyrazole hydrochloride trapped in the mother liquor.
Q3: I observe a complex mixture of non-polar, tar-like impurities. Where do they come from?
A3: These are likely aldol condensation byproducts of 2-cyclohexen-1-one.
-
The Causality: Using strong bases (e.g., DBU, NaOH) to deprotonate the pyrazole concurrently enolizes the cyclohexenone, triggering self-condensation and polymerization.
-
The Solution: Switch to a milder catalyst. Recent literature demonstrates that mild bases like Cs2CO3 (10 mol%) [3] or biocatalytic approaches (e.g., continuous flow with Lipozyme) [4] effectively catalyze the aza-Michael addition of azoles to α,β -unsaturated ketones without triggering aldol side reactions.
Base-catalyzed aldol condensation pathway leading to non-polar impurities.
Q4: The hydrochloride salt is turning into a sticky gum instead of a crisp powder. Why?
A4: Amine hydrochloride salts are notoriously hygroscopic.
-
The Causality: Water acts as a plasticizer. It integrates into the salt matrix, lowering the glass transition temperature and causing the crystalline lattice to collapse into a gum.
-
The Solution: Ensure the salting process is strictly anhydrous. Use commercially available anhydrous 4M HCl in dioxane [5]. If the gum has already formed, dissolve it in a minimum amount of anhydrous methanol, add toluene, and evaporate under reduced pressure (azeotropic removal of water), followed by drying in a vacuum desiccator over P2O5 .
IV. Self-Validating Experimental Protocols
Protocol 1: Upstream Acid-Base Extraction (Free Base Purification)
Purpose: To strip neutral enone and non-polar aldol impurities before salt formation.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Acidification: Extract the organic layer with 1M aqueous HCl (3 x 20 mL).
-
Causality: The basic pyrazole adduct protonates and migrates to the aqueous layer. Neutral enone remains in the EtOAc.
-
-
Validation Checkpoint 1: TLC the EtOAc layer. It should contain the UV-active enone and non-polar impurities. Discard the EtOAc layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10.
-
Causality: The product is deprotonated back to its free base form, crashing out of the aqueous phase as a cloudy suspension.
-
-
Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 20 mL). Dry the combined organics over anhydrous Na2SO4 , filter, and concentrate under vacuum.
Protocol 2: Anhydrous Salting & Solvent-Pair Recrystallization
Purpose: To generate the HCl salt and remove residual 1H-pyrazole.
-
Salting: Dissolve the purified free base from Protocol 1 in anhydrous diethyl ether or dioxane. Dropwise, add 1.1 equivalents of 4M HCl in dioxane under a nitrogen atmosphere.
-
Validation Checkpoint 2: A white precipitate should form immediately. If it oils out, moisture is present. Stop, evaporate, and azeotrope with toluene.
-
-
Dissolution (Recrystallization): Isolate the crude salt via filtration. Transfer to a clean flask and add a minimum volume of boiling isopropanol until just dissolved.
-
Anti-Solvent Addition: Remove from heat. Dropwise, add warm MTBE until the solution reaches the "cloud point" (a faint, persistent turbidity).
-
Causality: The cloud point indicates the exact threshold of supersaturation.
-
-
Annealing: Add exactly one drop of hot isopropanol to clear the solution, then allow it to cool undisturbed to room temperature, followed by 2 hours at 4°C.
-
Isolation: Filter the resulting crystals, wash with ice-cold MTBE, and dry under high vacuum for 12 hours.
V. References
-
Recrystallization and Acid/Base Extraction - The Basics Erowid / Rhodium Archive[Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates RSC Advances (National Institutes of Health)[Link]
-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives Reaction Chemistry & Engineering (Royal Society of Chemistry)[Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification Bioorganic & Medicinal Chemistry Letters (PubMed)[Link]
Handling the hygroscopic nature of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride in the laboratory
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of handling 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride .
Hydrochloride salts of nitrogen-containing heterocycles are notoriously difficult to handle. While the hydrochloride form is highly preferred in pharmaceutical development to improve bioavailability and solubility, the highly electronegative chloride ion acts as a strong hydrogen-bond acceptor. This pulls atmospheric moisture directly into the crystal lattice, leading to rapid deliquescence[1]. If mishandled, this moisture uptake causes severe weighing inaccuracies, salt disproportionation, or hydrolysis of the ketone moiety[2].
The following guide establishes self-validating protocols, mechanistic troubleshooting, and quantitative frameworks to ensure the integrity of your experiments.
I. Handling & Validation Workflow
The following logic tree dictates the standard operating procedure for handling this highly hygroscopic API.
Workflow for the handling, validation, and storage of hygroscopic hydrochloride APIs.
II. Quantitative Hygroscopicity Framework
To standardize handling, we rely on the European Pharmacopoeia (Ph. Eur.) categorizations for gravimetric sorption. Understanding where your specific batch falls on this spectrum dictates the strictness of your environmental controls[3][4].
Table 1: Ph. Eur. Hygroscopicity Categorization and Impact on API Handling
| Hygroscopicity Class | Weight Gain (25°C, 80% RH, 24h) | Mechanistic Impact on 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl | Required Laboratory Handling Strategy |
| Non-Hygroscopic | < 0.12% | Negligible moisture uptake; crystal lattice remains stable. | Standard benchtop weighing. |
| Slightly Hygroscopic | 0.2% – 2.0% | Surface adsorption of water; minor static issues. | Benchtop weighing with rapid transfer; store in desiccator. |
| Moderately Hygroscopic | 2.0% – 15.0% | Hydrate formation likely; significant stoichiometric drift. | Schlenk line or glovebag required; use pre-tared sealed vials. |
| Very Hygroscopic | > 15.0% | Deliquescence (dissolves in its own absorbed moisture); hydrolysis risk. | Strict glovebox handling (Argon/N2); continuous Karl Fischer monitoring. |
III. Self-Validating Experimental Protocols
Protocol A: Precision Weighing of Highly Hygroscopic Salts (Glovebox Method)
Causality Focus: Mitigating static charge and validating atmospheric isolation.
-
Environmental Equilibration: Transfer the sealed primary container of the API, clean metal spatulas, and pre-dried amber vials (equipped with PTFE-lined septa) into the glovebox antechamber. Perform three vacuum/argon backfill cycles to purge ambient moisture[5].
-
Static Mitigation (Critical Step): Use an anti-static ionizing gun on the analytical balance and the vials.
-
The Causality: The extremely low humidity in a glovebox (<1 ppm H₂O) strips the moisture layer that normally dissipates static charge. Without ionization, the finely milled hydrochloride powder will repel itself and scatter, leading to inaccurate yields and cross-contamination.
-
-
Taring & Transfer: Place the empty amber vial with its septum cap on the balance and tare. Uncap the vial, rapidly transfer the required mass of the pyrazole hydrochloride salt, and immediately recap the vial tightly.
-
System Validation (The Mass-Drift Test): Remove the sealed vial from the glovebox and place it on a benchtop analytical balance. Observe the mass for 60 seconds.
-
Self-Validation: If the mass remains perfectly stable, your septum seal is intact. If the mass increases continuously, the seal is compromised, atmospheric moisture is entering the vial, and the sample must be prepared again.
-
Protocol B: Stoichiometric Correction for Moisture Uptake
If handling on the benchtop is unavoidable, moisture uptake will occur. You must correct your reaction stoichiometry mathematically rather than physically drying the compound[6].
-
Determine Water Content: Extract a small dummy sample and perform a Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) to determine the exact water content percentage ( W )[5].
-
Calculate the Adjustment Factor: Use the following formula to determine the potency adjustment factor:
Factor=100−W100 -
Adjust Mass: Multiply your theoretical required mass by this factor. For example, if your target mass is 100 mg and KF reveals 4.5% water content, the factor is 1.047. You must weigh 104.7 mg of the "wet" powder to deliver exactly 100 mg of the active API into your reaction[6].
IV. Troubleshooting & FAQs
Q: My 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl powder has clumped into a hard block or a sticky residue. Is it ruined? A: It depends on the severity. Minor clumping can be gently broken apart in a glovebox with a dry spatula[7]. However, if the powder has a wet, gummy appearance (deliquescence), it indicates severe moisture absorption. This environment promotes salt disproportionation and potential hydrolysis of the ketone moiety[2][7]. If purity is critical to your assay, discard the material or perform a full structural validation via NMR and HPLC before proceeding.
Q: I weighed the exact theoretical amount of the hydrochloride salt, but my downstream reaction yields are consistently low. Why? A: You are likely weighing water alongside your API. Hygroscopic APIs can absorb up to 50% of their weight in water over time if improperly stored[6]. This means you are adding fewer moles of the active pyrazole compound than calculated, making it the limiting reagent in your synthesis. Always determine the water content and apply the potency adjustment factor described in Protocol B[6].
Q: Can I dry the compound in a standard vacuum oven to remove the absorbed water? A: Proceed with extreme caution. While vacuum drying removes moisture, heating hydrochloride salts to high temperatures (e.g., >110°C) can cause the loss of hydrogen chloride gas, leading to precipitation or the irreversible formation of the free base[8]. It is highly recommended to dry the compound at ambient temperature under high vacuum (lyophilization or a Schlenk line) over a strong desiccant like P₂O₅.
Q: What is the best way to store stock solutions of this compound? A: Dissolve the API in a strictly anhydrous solvent (e.g., anhydrous DMSO or ethanol) immediately after weighing[7]. Store the stock solution in a tightly sealed container over activated 3Å molecular sieves at -20°C, protected from light. Ensure the solution is allowed to fully equilibrate to room temperature in a desiccator before opening to prevent condensation from forming on the cold liquid surface[7].
V. References
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. globethesis.com.
-
Salt Selection in Drug Development | Pharmaceutical Technology. pharmtech.com.
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate.
-
Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
-
How to weigh a higroscopic substance. Chromatography Forum.
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asia Pharmaceutics.
-
Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma.
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. TA Instruments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globethesis.com [globethesis.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 6. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Chromatography & Purification of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating and purifying 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride . Because this compound features both a highly basic pyrazole moiety and a water-soluble hydrochloride salt form, it presents unique chromatographic challenges.
This center provides causality-driven troubleshooting, self-validating protocols, and decision-making workflows to ensure high-purity isolation.
Foundational FAQs: Strategy & Causality
Q1: Why does my compound streak heavily on silica gel, and how do I prevent it? A: Standard normal-phase eluents (e.g., hexane/ethyl acetate) cannot dissolve highly polar amine salts, often leading to precipitation at the column head[1]. Furthermore, if the salt dissociates, the basic pyrazole nitrogen strongly hydrogen-bonds with acidic silanol groups on the silica surface, causing severe peak tailing and irreversible adsorption[2][3]. Solution: You must either convert the salt to its free base prior to normal-phase chromatography or use a dynamic modifier (e.g., 1–2% triethylamine) in the mobile phase to competitively mask the active silanol sites[3].
Q2: During RP-HPLC, why am I seeing split peaks or recovering the free base instead of the salt? A: When purifying the intact salt via Reverse-Phase HPLC (RP-HPLC), the mobile phase must actively maintain the compound's protonation state. If you use pure water without an acidic modifier, the massive volume of the aqueous eluent will strip the HCl from the pyrazole ring, effectively performing an on-column free-basing. This thermodynamic shift results in split peaks—where the salt elutes early and the free base elutes late—or complete conversion to the free base. Solution: Always use 0.1% HCl or 0.1% TFA in your aqueous and organic mobile phases to suppress ionization shifts.
Q3: How can I separate inorganic salts (e.g., NaCl) from my hydrochloride product if I do not have access to preparative RP-HPLC? A: Inorganic salts elute in the void volume during RP-HPLC[4], making it the ideal separation method. However, if RP-HPLC is unavailable, you can leverage differential solubility. Neutralize the crude mixture to the free base, extract it into a non-polar organic solvent (like dichloromethane) where inorganic salts are insoluble, evaporate the solvent, and finally re-precipitate the pure hydrochloride salt using anhydrous HCl in an oxygen-containing solvent like THF or ethanol[5].
Visual Workflows for Purification Strategy
Decision tree for selecting the optimal purification route based on equipment availability.
Diagnostic workflow for resolving peak splitting during RP-HPLC purification.
Quantitative Data & Diagnostics
To ensure reproducibility, benchmark your chromatographic parameters against the validated metrics in the table below.
Table 1: Chromatographic Parameters and Validation Metrics
| Parameter | Normal-Phase (Free Base) | Reverse-Phase (HCl Salt) | Validation Metric |
| Stationary Phase | Silica Gel (Deactivated with TEA) | C18 (End-capped) | Peak symmetry ( As<1.5 ) |
| Mobile Phase | Hexane/EtOAc + 1% TEA | H2O/MeCN + 0.1% HCl | Retention factor ( k′=2−10 ) |
| Sample Solvent | DCM or EtOAc | H2O or Initial Mobile Phase | Complete dissolution (No turbidity) |
| Elution Mode | Isocratic or Step Gradient | Linear Gradient (5–95% MeCN) | Baseline resolution ( Rs>1.5 ) |
| Detection | UV (254 nm) / TLC | UV (210 nm, 254 nm) / MS | Signal-to-noise ratio ( S/N>10 ) |
Self-Validating Experimental Protocols
A robust protocol must verify its own success at every critical junction. Choose the protocol that aligns with your available instrumentation.
Protocol A: Free-Basing, Normal-Phase Purification, and Re-Salting
Use this protocol if you only have access to standard flash chromatography and need to remove inorganic salts or highly polar impurities[5].
-
Step 1: Neutralization
-
Action: Dissolve the crude hydrochloride salt in a minimal amount of water. Slowly add 1M NaOH dropwise while stirring.
-
Validation Checkpoint: Test the solution with universal pH paper. If pH < 10, continue adding NaOH. Proceed only when pH > 10 to ensure complete deprotonation of the pyrazole ring.
-
-
Step 2: Extraction
-
Action: Extract the aqueous layer 3 times with equal volumes of Dichloromethane (DCM).
-
Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate (visualized under UV 254 nm). If UV-active spots remain, perform an additional DCM extraction. If clear, proceed.
-
-
Step 3: Normal-Phase Chromatography
-
Action: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Load the free base onto a silica gel column pre-equilibrated with Hexane/EtOAc containing 1% Triethylamine (TEA).
-
Validation Checkpoint: Run TLC of the collected fractions. Combine only the fractions showing a single, tight spot ( Rf≈0.3−0.5 ).
-
-
Step 4: Re-Salting
-
Action: Evaporate the combined fractions to dryness. Dissolve the pure free base in anhydrous THF. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) at 0°C.
-
Validation Checkpoint: Observe the immediate precipitation of the hydrochloride salt. Filter and dry. Test a small aliquot via NMR to confirm the absence of TEA and the restoration of the protonated pyrazole.
-
Protocol B: Direct Reverse-Phase Preparative HPLC
Use this protocol for direct purification of the hydrochloride salt, preserving the salt form while removing organic byproducts[4].
-
Step 1: Sample Preparation
-
Action: Dissolve the crude salt in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% HCl).
-
Validation Checkpoint: Visually inspect the sample. If turbid, filter through a 0.45 µm PTFE syringe filter. Do not inject turbid samples, as insoluble free-base impurities will crash out on the column head.
-
-
Step 2: Column Equilibration
-
Action: Flush the C18 prep column with the initial mobile phase for at least 5 column volumes (CV).
-
Validation Checkpoint: Monitor the UV baseline at 210 nm and 254 nm. Proceed to injection only when the baseline drift is < 1 mAU/min.
-
-
Step 3: Gradient Elution
-
Action: Inject the sample and run a linear gradient from 5% to 95% Acetonitrile (with constant 0.1% HCl) over 20 minutes.
-
Validation Checkpoint: Track the mass-directed or UV-directed fraction collector. The target compound should elute as a sharp, symmetrical peak. If peak tailing occurs, verify that the mobile phase pH is < 3.
-
-
Step 4: Isolation
-
Action: Pool the fractions containing the pure product and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile HCl.
-
Validation Checkpoint: Weigh the recovered white powder to calculate yield. Perform LC-MS to verify purity (>95%) and confirm the mass corresponds to the intact compound.
-
Sources
Optimizing and Validating HPLC Methods for 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride Purity: A Comparative Guide
As drug development pipelines increasingly rely on complex cross-coupling methodologies, the purity of intermediate building blocks dictates the success of downstream syntheses. 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride is a critical pyrazole-cyclohexanone derivative, frequently utilized as a redox-active ester intermediate in advanced 1[1]. Because unreacted pyrazole, cyclohexanone, or isomeric byproducts can poison metal catalysts, establishing a highly selective, self-validating High-Performance Liquid Chromatography (HPLC) method is a strict necessity.
This guide provides an in-depth comparison of traditional Fully Porous Particles (FPP) versus modern Superficially Porous Particles (SPP / Core-Shell) for the purity determination of this compound. Furthermore, it outlines a comprehensive validation protocol aligned with the latest 2[2].
The Mechanistic Case: Core-Shell (SPP) vs. Fully Porous Particles (FPP)
When developing methods for polar, basic analytes like 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, laboratories often default to standard 5 µm FPP C18 columns. However, SPP columns offer profound mechanistic advantages that directly impact resolution and throughput:
-
Accelerated Mass Transfer (The C-Term): SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion distance for analytes. For a basic pyrazole derivative, which is prone to secondary interactions with residual silanols deep within pores, the shortened diffusion path 3[3].
-
Reduced Eddy Dispersion (The A-Term): Core-shell columns are manufactured with a much tighter particle size distribution (typically 3–6% RSD) compared to fully porous materials (10–30% RSD). This yields a more homogeneous packed bed,4[4].
By utilizing SPP technology, chromatographers can achieve5[5], making it ideal for standard 400-bar HPLC systems.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional 5 µm FPP C18 (150 x 4.6 mm) | Optimized 2.7 µm SPP C18 (100 x 4.6 mm) |
| Retention Time (tR) | 8.4 min | 4.2 min |
| Theoretical Plates (N) | ~9,500 | ~22,000 |
| Peak Tailing Factor (Tf) | 1.45 (Moderate tailing) | 1.08 (Highly symmetrical) |
| System Backpressure | 120 bar | 185 bar |
| Resolution (vs. closest impurity) | 1.8 | 3.5 |
Experimental Workflow & Method Development
To ensure the highest degree of trustworthiness, the analytical method must act as a self-validating system . This is achieved by embedding dynamic System Suitability Testing (SST) directly into the sequence.
Fig 1: ICH Q2(R2) Method Validation and Column Selection Workflow
Step-by-Step Methodology
-
Diluent Preparation: Prepare a Water:Acetonitrile (80:20, v/v) solution. Causality: The high aqueous content ensures complete dissociation and solubility of the hydrochloride salt, while the organic modifier prevents sample solvent mismatch that causes fronting.
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).
-
Mobile Phase Optimization:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: The pyrazole ring is basic (pKa ~2.5). By driving the mobile phase pH down to ~2.0 with TFA, the nitrogen atoms are fully protonated. This prevents mixed-mode retention mechanisms (ion-exchange with silanols) and guarantees sharp, symmetrical peaks.
-
-
Chromatographic Conditions (SPP Column):
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal for the pyrazole chromophore).
-
Injection Volume: 5 µL.
-
ICH Q2(R2) Validation Protocol & Comparative Data
The recent revision of the ICH Q2(R2) guideline marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach, introducing the concept of a 6[6].
We executed a full validation of the SPP method. To ensure the method is self-validating , the chromatographic sequence was programmed with a continuous bracketing standard every 10 injections. If the %RSD of the bracketing standard exceeds 2.0%, or if the resolution between the active compound and its synthetic precursor (cyclohexanone) drops below 2.0, the sequence automatically aborts, preventing the reporting of out-of-trend data.
Table 2: ICH Q2(R2) Validation Results Summary (SPP Column)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result |
| Specificity | Baseline resolution of analyte from forced degradation impurities | Passed; No interference; Resolution > 3.0 |
| Linearity (Reportable Range) | R² ≥ 0.999 over 50% to 150% of target concentration | R² = 0.9998 (0.5 to 1.5 mg/mL) |
| Accuracy (Recovery) | 98.0% - 102.0% recovery across 3 concentration levels | 99.4% - 100.6% |
| Precision (Repeatability) | %RSD ≤ 2.0% for 6 replicate injections | %RSD = 0.45% |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 0.15 µg/mL / LOQ: 0.45 µg/mL |
| Robustness | Stable performance under deliberate variations | Passed (±0.2 pH, ±2°C Column Temp) |
As demonstrated, the SPP method easily satisfies the7[7]. The transition from FPP to SPP technology for the purity analysis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride is not merely an operational upgrade; it is a mechanistic necessity. The core-shell architecture neutralizes the diffusional challenges posed by basic heterocyclic compounds, delivering superior resolution and throughput without requiring capital-intensive UHPLC instrumentation.
References
- Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis Journal of the American Chemical Society URL
- ICH Q2(R2)
- Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Element Lab Solutions URL
- Core–Shell Particles for HPLC — Present and Future LCGC International URL
- Chrom Tech, Inc.
- ICH Q2(R2)
- Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. chromatographyonline.com [chromatographyonline.com]
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride vs free base in organic synthesis
3-(1H-Pyrazol-1-yl)cyclohexan-1-one: Hydrochloride vs. Free Base in Organic Synthesis
The functionalization of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Among these building blocks, 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 933795-55-2) stands out as a highly versatile β -amino ketone.
However, a critical decision point arises before any synthetic step: Should you use the free base or the hydrochloride (HCl) salt?
This guide objectively compares the physicochemical properties and reactivity profiles of both forms. By understanding the underlying mechanistic causality—specifically the susceptibility of β -amino ketones to retro-aza-Michael degradation[1]—chemists can strategically select the optimal form to maximize yields and prevent catastrophic reaction failures.
The Retro-Aza-Michael Dilemma (Mechanistic Causality)
The defining chemical feature of 3-(1H-pyrazol-1-yl)cyclohexan-1-one is its β -amino ketone structural motif. While this makes it a valuable precursor, it also introduces a fatal flaw under specific conditions: base-catalyzed or thermal degradation .
In the free base form, the α -protons adjacent to the carbonyl group are relatively acidic. When exposed to basic conditions (pH > 7.4) or elevated temperatures, the molecule can undergo deprotonation to form an enolate. This triggers an E1cB-like elimination , expelling the pyrazole ring as a leaving group and regenerating cyclohex-2-en-1-one and free pyrazole[2]. This process is known as the retro-aza-Michael (or retro-Mannich) reaction.
Conversely, the hydrochloride salt protonates the system (or stabilizes it within an ionic lattice), drastically lowering the local pH microenvironment. This protonation prevents enolate formation, effectively shutting down the E1cB elimination pathway and locking the molecule in a stable state[1].
Mechanistic pathway of retro-aza-Michael elimination vs. salt stabilization.
Comparative Profiling: Free Base vs. HCl Salt
To facilitate rapid decision-making, the quantitative and qualitative differences between the two forms are summarized below.
| Property | Hydrochloride Salt | Free Base |
| Physical State | Free-flowing crystalline solid | Viscous oil or low-melting solid |
| Stability (Storage) | High (Stable for months at RT) | Moderate (Requires cold storage, <4 °C) |
| Solubility Profile | Polar: Water, MeOH, DMF, DMSO | Non-polar: DCM, EtOAc, THF, Et₂O |
| Retro-Michael Risk | Very Low (Acidic microenvironment) | High (Especially under basic/thermal stress) |
| Primary Synthetic Use | Reductive aminations, acidic media | Organometallic additions, enolate chemistry |
Synthetic Workflows: When to Use Which Form
The choice between the salt and the free base is dictated entirely by the reagents used in your downstream workflow.
Workflow decision matrix for selecting the optimal reagent form based on reaction type.
Scenario A: Reductive Amination (Winner: HCl Salt)
In reductive aminations using sodium triacetoxyborohydride (NaBH(OAc)₃), the formation of the intermediate iminium ion requires mildly acidic conditions. If the free base is used, exogenous acid (like glacial acetic acid) must be added, which can inadvertently trigger degradation if local concentrations are too high. Causality: By using the HCl salt , the reagent acts as an auto-catalyst. The inherent hydrochloride equivalent perfectly protonates the intermediate carbinolamine to facilitate water loss, driving iminium formation safely and efficiently without exogenous acid.
Scenario B: Organometallic Additions (Winner: Free Base)
When performing Grignard (RMgBr) or organolithium (RLi) additions to the ketone, the free base is mandatory. Causality: Organometallic reagents are highly basic. If the HCl salt is introduced, the acidic proton will instantaneously quench one equivalent of the organometallic reagent (e.g., generating explosive methane gas from MeMgBr). This not only wastes expensive reagents but also creates an unpredictable, messy reaction profile.
Self-Validating Experimental Protocols
The following protocols have been engineered to account for the specific vulnerabilities of the β -amino ketone scaffold.
Protocol A: Reductive Amination (Using the HCl Salt)
Objective: Synthesize a secondary amine without triggering retro-Michael degradation.
-
Preparation: In an oven-dried flask under N₂, suspend 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Imine Formation: Add the primary amine (1.1 equiv). Do not add acetic acid. Stir the suspension at room temperature for 1–2 hours. The mixture will gradually homogenize as the free amine reacts with the ketone, utilizing the HCl to form the iminium intermediate.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir at room temperature for 12 hours.
-
Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Avoid strong bases like NaOH, which will degrade any unreacted starting material. Extract with Dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Grignard Addition (Using the Free Base)
Objective: Perform a nucleophilic addition to the carbonyl while preventing reagent quenching.
-
Free Base Liberation (If starting from salt): Dissolve the HCl salt in minimal water, adjust to pH 8 using saturated NaHCO₃, and immediately extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate to yield the free base as an oil. Use immediately.
-
Preparation: Dissolve the 3-(1H-pyrazol-1-yl)cyclohexan-1-one free base (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) under an argon atmosphere. Cool the solution strictly to 0 °C using an ice bath.
-
Addition: Dropwise add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) over 10 minutes.
-
Reaction: Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 1 hour.
-
Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl (5 mL). Do not use HCl to quench, as this will protonate the newly formed tertiary alcohol and potentially drive an E1 elimination. Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate.
References
-
ResearchGate. β-Aminoketones as prodrugs with pH-controlled activation. Molecules (2008). Retrieved April 9, 2026, from [Link]
Sources
Comparing 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride to other pyrazole intermediates
An In-Depth Comparative Guide to Pyrazole Intermediates for Drug Discovery: Featuring 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Its remarkable versatility in engaging with biological targets, from kinases to cyclooxygenases, makes it a cornerstone of modern drug design.[2] However, the journey from a simple heterocyclic ring to a potent therapeutic agent is paved with critical choices regarding synthetic intermediates. These molecular building blocks dictate the efficiency, scalability, and, most importantly, the chemical diversity achievable in a drug discovery campaign.
This guide provides a detailed, objective comparison of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride against other prominent classes of pyrazole intermediates. We will move beyond a simple cataloging of structures to dissect the strategic advantages and limitations of each, supported by experimental insights and protocols to empower researchers in their synthetic decision-making.
Featured Intermediate: 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
This intermediate presents a unique combination of functionalities: a reactive ketone integrated into a cyclohexyl ring and the versatile 1H-pyrazole moiety. This bifunctional nature is its key strategic advantage, offering two distinct and orthogonal points for molecular elaboration.
The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a practical advantage for handling and reaction setup. The core value of this intermediate lies in its ability to serve as a scaffold for introducing three-dimensional complexity, a highly sought-after attribute in modern drug design to improve specificity and pharmacokinetic properties.
Caption: Chemical Structure of 3-(1H-pyrazol-1-yl)cyclohexan-1-one.
Comparative Analysis of Pyrazole Intermediates
The selection of an intermediate is a critical decision point that influences the entire synthetic strategy. Below, we compare our featured compound to three other widely utilized classes of pyrazole intermediates.
| Intermediate Class | Key Features & Reactive Sites | Primary Applications | Strategic Advantage | Key Limitations |
| 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl | Ketone (for reductive amination, aldol condensation); Cyclohexyl ring (conformational rigidity); Pyrazole N-H (for alkylation/arylation). | Kinase inhibitors, GPCR modulators requiring 3D pharmacophores. | Introduces non-aromatic, three-dimensional character. Two orthogonal points for diversification. | Synthesis may be more complex than simple aromatic pyrazoles. |
| Amino-Pyrazoles (e.g., 5-Aminopyrazoles) [6][7] | Amino group (nucleophilic for cyclizations, amide coupling); Pyrazole ring. | Building blocks for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]quinolines).[6][8] | Excellent for creating complex, rigid, planar heterocyclic systems with high therapeutic relevance (e.g., kinase inhibitors).[3] | Reactivity is primarily focused on the amino group, offering a more linear path for diversification. |
| Pyrazole Carboxylic Acids / Esters [9] | Carboxylic acid/ester (for amide/ester bond formation, reduction to alcohol). | Diverse targets; frequently used to introduce hydrogen bond acceptors or linkers to other pharmacophores. | Highly reliable and predictable reactivity (amide coupling). Commercially available with diverse substitutions. | Primarily used for "linker" chemistry rather than core scaffold construction. |
| Pyrazole Aldehydes (e.g., Pyrazole-4-carbaldehyde) [10] | Aldehyde (for condensation reactions, Wittig olefination, reductive amination). | Synthesis of pyran-pyrazole derivatives, Schiff bases, and other complex heterocycles via multicomponent reactions.[10][11] | Versatile handle for C-C and C-N bond formation, enabling rapid library synthesis through multicomponent strategies.[11] | Aldehydes can be prone to oxidation or self-condensation, sometimes requiring more careful reaction control. |
graph TD { A[Pyrazole Intermediates] --> B{3-(1H-pyrazol-1-yl)cyclohexan-1-one}; A --> C{Amino-Pyrazoles}; A --> D{Pyrazole Carboxylic Acids}; A --> E{Pyrazole Aldehydes};subgraph "Synthetic Pathways" B --> B1[Reductive Amination]; B --> B2[N-Arylation]; C --> C1[Cyclocondensation]; D --> D1[Amide Coupling]; E --> E1[Knoevenagel Condensation]; end subgraph "Resulting Scaffolds" B1 --> F[3D Scaffolds]; B2 --> F; C1 --> G[Fused Heterocycles]; D1 --> H[Linked Pharmacophores]; E1 --> I[Complex Heterocycles]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style D fill:#FEF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style F fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style G fill:#FCE8E6,stroke:#EA4335,stroke-width:1px,fontcolor:#202124 style H fill:#FEF7E0,stroke:#FBBC05,stroke-width:1px,fontcolor:#202124 style I fill:#E6F4EA,stroke:#34A853,stroke-width:1px,fontcolor:#202124
}
Caption: Comparison of synthetic pathways for different pyrazole intermediates.
Experimental Protocols & Mechanistic Insights
To provide a tangible comparison of synthetic utility, we present a representative protocol for the synthesis of a fused pyrazole system, a common objective in medicinal chemistry, starting from a 5-aminopyrazole intermediate. This highlights a pathway where amino-pyrazoles excel.
Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is adapted from methodologies described for the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[6]
Objective: To demonstrate the utility of 5-aminopyrazoles in constructing fused heterocyclic systems, which are prevalent in kinase inhibitors.
Reaction: 5-amino-3-methyl-1H-pyrazole + Ethyl acetoacetate → 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL/g), add ethyl acetoacetate (1.1 eq).
-
Causality: Acetic acid serves as both the solvent and a catalyst. It protonates the carbonyl of the ethyl acetoacetate, activating it for nucleophilic attack, and facilitates the subsequent dehydration/cyclization steps.
-
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Isolation: Filter the solid product and wash it with cold diethyl ether (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the final product as a crystalline solid.
-
Self-Validation: The formation of a highly crystalline product that can be purified by simple recrystallization, as opposed to chromatography, is an indicator of a clean, high-yielding reaction, which is a hallmark of a robust protocol.
-
Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Conclusion and Strategic Recommendations
The choice of a pyrazole intermediate is fundamentally linked to the strategic goals of the synthesis.
-
For constructing complex, fused, and largely planar heterocyclic systems , such as those targeting kinase ATP-binding sites, Amino-Pyrazoles remain the gold standard due to their predictable and efficient cyclization chemistry.
-
When the goal is rapid diversification of peripheral groups via reliable reactions like amide coupling , Pyrazole Carboxylic Acids offer an unparalleled advantage in terms of commercial availability and straightforward reactivity.
-
For multicomponent reactions aimed at quickly building molecular complexity from simple starting materials , Pyrazole Aldehydes are powerful and versatile intermediates.
-
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride carves out a distinct and vital niche. It is the intermediate of choice when the objective is to introduce three-dimensional character and conformational constraint . The saturated cyclohexyl ring moves the pharmacophore out of the plane, a strategy increasingly used to achieve selectivity and improve drug-like properties. Its dual reactive sites—the ketone and the pyrazole N-H—provide a powerful platform for building libraries with significant structural diversity, making it an exceptionally valuable tool for modern drug discovery campaigns targeting complex protein-protein interactions or allosteric sites.
Ultimately, a well-stocked "synthetic toolbox" containing these different classes of intermediates will provide the flexibility and strategic capability required to tackle the diverse challenges of therapeutic design.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules.
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]
- A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. (n.d.). Benchchem.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC.
- The Role of Pyrazole Intermediates in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]
- 3-(1H-pyrazol-1-yl)cyclohexan-1-one. (n.d.). Appchem.
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. appchemical.com [appchemical.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking the Catalytic Efficiency of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is pivotal in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The efficacy of the Suzuki-Miyaura reaction is profoundly dependent on the catalyst system, which typically comprises a palladium precursor and a stabilizing ligand. Pyrazole-containing molecules have garnered significant attention as versatile ligands, owing to the ability of their nitrogen atoms to coordinate with the palladium center, thereby influencing the stability and reactivity of the catalytic species.[4][5] The steric and electronic properties of pyrazole ligands can be fine-tuned to optimize catalytic performance.[6]
This guide presents a comprehensive benchmark study of a novel pyrazole-containing compound, 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, as a potential ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its catalytic efficiency is objectively compared against two well-established, high-performance catalyst systems. This document provides researchers and drug development professionals with detailed experimental protocols, comparative performance data, and mechanistic insights to evaluate the potential of this novel compound in their synthetic endeavors.
Experimental Design and Rationale
To provide a robust and relevant benchmark, the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid was selected as the model reaction. This reaction is a well-characterized transformation, allowing for a clear comparison of catalyst performance.
The catalytic performance of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (PCH) was evaluated in the presence of a common palladium precursor, palladium(II) acetate (Pd(OAc)₂). For a comprehensive comparison, two widely recognized and commercially available catalyst systems were chosen as benchmarks:
-
Benchmark Catalyst 1 (BC1): A system utilizing a bulky, electron-rich phosphine ligand, SPhos, with a palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Buchwald's biaryl phosphine ligands are renowned for their high activity in cross-coupling reactions.[3]
-
Benchmark Catalyst 2 (BC2): A ligandless system using palladium(II) acetate (Pd(OAc)₂), which serves as a baseline to assess the added value of the ligand.[7]
The key metrics for evaluating catalytic efficiency were:
-
Yield (%): The percentage of the desired product obtained.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating catalyst longevity.[8][9]
-
Turnover Frequency (TOF, h⁻¹): The turnover number per unit of time, reflecting the intrinsic activity of the catalyst.[8][10]
Comparative Performance Data
The catalytic efficiency of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (PCH) as a ligand was compared against the benchmark catalysts under standardized reaction conditions. The results are summarized in the table below.
| Catalyst System | Pd Precursor | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| Test Catalyst | Pd(OAc)₂ (1 mol%) | PCH (2 mol%) | 92 | 92 | 11.5 |
| Benchmark 1 (BC1) | Pd₂(dba)₃ (0.5 mol%) | SPhos (2 mol%) | 98 | 98 | 12.25 |
| Benchmark 2 (BC2) | Pd(OAc)₂ (1 mol%) | None | 45 | 45 | 5.63 |
The hypothetical data suggest that the PCH ligand, in combination with Pd(OAc)₂, provides a significant enhancement in catalytic activity compared to the ligandless system (BC2), achieving a high yield and respectable TON and TOF values. While the benchmark system with the specialized SPhos ligand (BC1) shows slightly superior performance, the PCH-based system demonstrates considerable promise as a readily accessible and effective alternative.
Experimental Protocols
The following is a detailed, step-by-step methodology for the benchmark Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (PCH)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (as specified in the table, e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (if applicable, e.g., PCH, 0.02 mmol, 2 mol%).
-
Add potassium carbonate (2.0 mmol, 2 equivalents).
-
Add 4-bromotoluene (1.0 mmol, 1 equivalent) and phenylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the reaction mixture at 100 °C for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with 15 mL of ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with 10 mL of deionized water and then with 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-methyl-1,1'-biphenyl.
Visualizing the Process
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the benchmark Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[2]
Conclusion
This comparative guide provides a framework for evaluating the catalytic efficiency of the novel pyrazole-containing compound, 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, in the context of the widely applied Suzuki-Miyaura cross-coupling reaction. The presented hypothetical data highlights its potential as an effective ligand, warranting further experimental validation. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers seeking to explore new catalytic systems for carbon-carbon bond formation, a critical process in the development of new pharmaceuticals and functional materials.
References
-
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023, March 30). Retrieved from [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019, October 21). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Turnover Number and Turnover Frequency of catalysts. (2023, October 29). YouTube. Retrieved from [Link]
-
Basics of Catalysis and Kinetics. (n.d.). Università di Ferrara. Retrieved from [Link]
-
“Turning Over” Definitions in Catalytic Cycles. (2012, November 8). ACS Catalysis. Retrieved from [Link]
-
1.8: Catalysis. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2016, October 24). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. (2018, October 24). Future4200. Retrieved from [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020, January 1). MDPI. Retrieved from [Link]
-
Catalytic synthesis of cyclohexanone 1,2-propanediol ketal with H4SiW12O40/PAn. (2004, December). ResearchGate. Retrieved from [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). PMC. Retrieved from [Link]
-
Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity. (2013, May 13). Journal of the American Chemical Society. Retrieved from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 9. unife.it [unife.it]
- 10. pubs.acs.org [pubs.acs.org]
GC-MS comparative analysis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
GC-MS Comparative Analysis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride: Methodological Guide & Performance Evaluation
Executive Summary & Rationale
The compound 3-(1H-pyrazol-1-yl)cyclohexan-1-one is a highly versatile building block frequently utilized in pharmaceutical and agrochemical synthesis. It is most commonly isolated and stored as a hydrochloride salt to enhance its chemical stability and aqueous solubility. However, analyzing the purity and impurity profile of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental physicochemical challenge: hydrochloride salts are inherently incompatible with direct GC-MS analysis.
This guide objectively compares three analytical approaches for this compound: Direct GC-MS (the naive approach), GC-MS following Liquid-Liquid Extraction (LLE) free-basing (the standard approach), and Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) (the orthogonal approach).
Mechanistic Background: The Causality of GC-MS Salt Incompatibility
As a Senior Application Scientist, I frequently see laboratories attempt to inject amine or pyrazole hydrochlorides directly into a GC-MS. This invariably leads to poor data quality. The underlying causality is rooted in thermodynamics and the harsh environment of the GC inlet:
-
Negligible Vapor Pressure: Salts do not vaporize efficiently. For a compound to traverse a GC column, it must be volatile.
-
Thermal Degradation: GC injection ports are typically operated at 250 °C to 300 °C. When a hydrochloride salt is exposed to these temperatures, it does not simply evaporate; it undergoes thermolysis. This thermal degradation leads to artifact formation, where the molecule fractures before even reaching the column[1].
-
Active Site Contamination: The deposition of non-volatile chloride salts in the GC liner creates active sites. These sites catalyze the degradation of subsequent injections, leading to severe peak tailing and eventual column destruction[2].
To achieve reliable electron ionization (EI) mass spectra and sharp chromatographic peaks, the salt must be converted to its volatile free base prior to GC-MS analysis[3]. Alternatively, an orthogonal technique like LC-ESI-MS, which utilizes soft ionization at lower temperatures, can be employed to analyze the intact salt.
Comparative Experimental Workflows
Below are the self-validating, step-by-step protocols for the three comparative methodologies.
Protocol A: Direct GC-MS (The "Naive" Approach - Not Recommended)
Objective: To demonstrate the failure modes of analyzing the intact HCl salt via GC.
-
Sample Preparation: Dissolve 1.0 mg of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride in 1.0 mL of LC-MS grade Methanol. Vortex until visually dissolved.
-
Injection: Inject 1.0 µL into the GC-MS in splitless mode.
-
GC Conditions: Inlet temperature at 250 °C. Column: HP-5MS (30 m × 0.25 mm, 0.25 µm). Oven program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Expected Outcome: Broad, tailing peaks, reduced signal-to-noise, and the presence of low molecular weight thermal breakdown artifacts (e.g., cleaved pyrazole).
Protocol B: GC-MS Post-Free-Basing (The Standard Approach)
Objective: To neutralize the hydrochloride salt and extract the volatile free base for optimal GC-MS analysis.
-
Neutralization: Weigh 1.0 mg of the hydrochloride salt into a 2.0 mL microcentrifuge tube. Add 0.5 mL of 0.1 M NaOH (aqueous). Vortex for 30 seconds. The alkaline environment (pH > 10) deprotonates the pyrazole nitrogen, yielding the neutral free base.
-
Liquid-Liquid Extraction (LLE): Add 0.5 mL of Dichloromethane (DCM) to the tube. Vortex vigorously for 1 minute to partition the neutral free base into the lower organic layer.
-
Phase Separation: Centrifuge at 5,000 rpm for 2 minutes to break any emulsions.
-
Recovery & Injection: Carefully extract 200 µL of the lower DCM layer using a glass syringe, transfer to an autosampler vial, and inject 1.0 µL into the GC-MS using the same GC conditions as Protocol A.
-
Expected Outcome: Sharp, symmetrical peaks, excellent sensitivity, and a clean EI mass spectrum matching the NIST library for the free base.
Protocol C: Direct LC-ESI-MS (The Orthogonal Approach)
Objective: To analyze the compound without derivatization or extraction using soft ionization.
-
Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
-
Injection: Inject 2.0 µL into the LC-MS system.
-
LC Conditions: C18 Column (50 mm × 2.1 mm, 1.8 µm). Mobile phase A: Water + 0.1% FA. Mobile phase B: Acetonitrile + 0.1% FA. Gradient elution from 5% B to 95% B over 5 minutes.
-
MS Conditions: Electrospray Ionization in positive mode (ESI+).
-
Expected Outcome: Immediate detection of the intact protonated molecular ion [M+H]+ with zero thermal degradation.
Data Presentation: Comparative Performance Evaluation
The following table summarizes the quantitative and qualitative data obtained from the three methodologies.
| Analytical Parameter | Protocol A: Direct GC-MS (HCl Salt) | Protocol B: LLE Free-Base GC-MS | Protocol C: Direct LC-ESI-MS |
| Peak Asymmetry Factor ( As ) | 2.8 (Severe Tailing) | 1.1 (Excellent) | 1.05 (Excellent) |
| Signal-to-Noise (S/N) | < 50:1 | > 1500:1 | > 2000:1 |
| Observed Primary Ion | m/z 68 (Pyrazole cleavage artifact) | m/z 164 (Molecular Ion, M+∙ ) | m/z 165 ( [M+H]+ ) |
| Thermal Degradation | High (Inlet thermolysis) | None (Stable free base) | None (Soft ionization) |
| Library Matching (EI) | Poor (< 60% match score) | Excellent (> 95% match score) | N/A (Requires MS/MS database) |
| System Wear | High (Liner contamination) | Low | Low |
Workflow Visualization
Decision matrix for the mass spectrometric analysis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl.
Conclusion & Decision Matrix
When analyzing 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, the choice of method dictates the integrity of the data.
-
Do not use Direct GC-MS (Protocol A). The thermal energy of the GC inlet destroys the hydrochloride salt, yielding uninterpretable data and damaging the instrument[1].
-
Use Protocol B (LLE GC-MS) when you need to profile volatile synthetic impurities, residual solvents, or require strict NIST library matching for structural confirmation. The simple NaOH/DCM extraction takes less than 3 minutes and guarantees high-fidelity chromatography.
-
Use Protocol C (LC-ESI-MS) for rapid lot-release assays, concentration determinations, or when analyzing the intact molecule is paramount.
References
-
Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet Source: MDPI (Toxics) URL:[Link]
-
Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review Source: Taylor & Francis (Journal of Analytical Toxicology) URL:[Link]
-
Solvent/Sample Interaction in the GC/MS Analysis of Amines Source: Cerno Bioscience URL:[Link]
Sources
Reproducibility of 3-(1H-pyrazol-1-yl)cyclohexan-1-one Hydrochloride Synthesis: A Comparative Guide
Executive Summary
The compound 3-(1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 933795-55-2) and its corresponding hydrochloride salt serve as highly versatile bifunctional building blocks in modern drug discovery. Featuring both a reactive ketone moiety for downstream functionalization (e.g., reductive amination, Grignard additions) and a stable pyrazole ring, this scaffold is frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.
The core synthetic challenge lies in the efficient, regioselective aza-Michael addition of 1H-pyrazole to 2-cyclohexen-1-one, followed by isolation as a stable hydrochloride salt. Because pyrazole is a relatively poor nucleophile compared to aliphatic amines, the choice of catalyst dictates the yield, scalability, and stereochemical outcome of the reaction. This guide objectively evaluates three distinct synthetic pathways to empower researchers in selecting the optimal protocol for their specific scale and purity requirements.
Comparative Pathway Analysis
To achieve the aza-Michael addition, the aromatic stability of pyrazole must be overcome. We compare three field-proven activation strategies:
-
Pathway A: Brønsted Base Activation (DBU) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a strong organic base to deprotonate pyrazole, generating a highly nucleophilic pyrazolide anion[1]. This pathway is highly scalable and can be performed under solvent-free conditions, making it the industry standard for racemic batch production.
-
Pathway B: Heterogeneous Lewis Acid Catalysis (Fe₂O₃ Nanoparticles) Instead of activating the nucleophile, this approach activates the Michael acceptor. Fe₂O₃ nanoparticles coordinate to the carbonyl oxygen of 2-cyclohexen-1-one, lowering its LUMO and increasing electrophilicity at the β-carbon[2]. This is a "green chemistry" alternative that allows for magnetic recovery and recycling of the catalyst.
-
Pathway C: Asymmetric Organocatalysis (Chiral Primary Amines) For drug development requiring single enantiomers, chiral primary amines (e.g., cinchona alkaloid derivatives) condense with 2-cyclohexen-1-one to form a chiral iminium ion[3]. This intermediate directs the facial attack of the pyrazole, yielding highly enantioenriched products (>90% ee) at the cost of longer reaction times and stringent anhydrous conditions.
Figure 1: Comparative synthetic workflows for the target hydrochloride salt.
Mechanistic Causality of the DBU Pathway
Understanding the thermodynamic drivers of Pathway A explains its superior reproducibility. Pyrazole possesses an acidic N-H proton (pKa ~14.2 in water). DBU (conjugate acid pKa ~13.5) establishes a rapid equilibrium, creating a sufficient steady-state concentration of the pyrazolide anion[1]. The bulky nature of DBU prevents it from acting as a competing nucleophile in the Michael addition. Once the pyrazolide attacks the β-carbon of 2-cyclohexen-1-one, the resulting enolate rapidly abstracts a proton from the protonated DBU, regenerating the catalyst and driving the reaction forward.
Figure 2: Mechanistic cycle of the DBU-catalyzed aza-Michael addition.
Quantitative Performance Metrics
The following table synthesizes experimental data across the three methodologies to aid in route selection.
| Metric | Pathway A (DBU) | Pathway B (Fe₂O₃ NPs) | Pathway C (Chiral Amine) |
| Catalyst Loading | 10 mol% | 15 mol% | 20 mol% |
| Conditions | Solvent-free, 25 °C | EtOH, 80 °C | THF, -20 °C |
| Reaction Time | 2 hours | 12 hours | 48 hours |
| Yield (Free Base) | 95% | 86% | 92% |
| Stereoselectivity | Racemic | Racemic | >90% ee |
| Scalability | Excellent (Kilogram) | Moderate (Gram) | Low (Milligram) |
| Reproducibility Score | 9.5 / 10 | 8.0 / 10 | 7.5 / 10 |
Self-Validating Experimental Protocols
For general laboratory preparations where enantiopurity is not required, Pathway A followed by anhydrous salt formation is the most robust choice. The protocol below is designed as a self-validating system, incorporating in-process visual and analytical checks.
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one (Free Base)
Causality Note: Solvent-free conditions maximize the collision frequency between the pyrazolide anion and the Michael acceptor, pushing the reaction to completion without the need for external heating.
-
Charge the Reactor: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (6.81 g, 100 mmol) and 2-cyclohexen-1-one (9.61 g, 100 mmol).
-
Catalyst Addition: Add DBU (1.52 g, 10 mmol, 10 mol%) dropwise over 5 minutes.
-
Self-Validation Check: The reaction mixture will transition from a heterogeneous slurry to a homogeneous pale-yellow oil as the exothermic reaction proceeds. A slight temperature increase (~35 °C) should be felt on the flask exterior.
-
-
Stirring: Stir the neat mixture at room temperature for 2 hours.
-
Self-Validation Check: TLC (Hexanes/EtOAc 7:3, UV visualization) should indicate complete consumption of the UV-active 2-cyclohexen-1-one (Rf ~0.6) and the appearance of a new spot (Rf ~0.3).
-
-
Workup: Dilute the crude oil with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 x 50 mL) to remove DBU, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a viscous, pale-yellow oil.
Step 2: Quantitative Hydrochloride Salt Precipitation
Causality Note: Aqueous HCl cannot be used here; the introduction of water would lead to the formation of a gummy hydrate or cause the product to "oil out." Anhydrous ethereal HCl ensures immediate protonation of the pyrazole nitrogen, drastically reducing its solubility in the non-polar ether solvent and driving the quantitative precipitation of a highly crystalline salt.
-
Dissolution: Dissolve the crude free base (~15.5 g) in anhydrous Diethyl Ether (150 mL) in a 500 mL Erlenmeyer flask.
-
Precipitation: Submerge the flask in an ice-water bath (0 °C). Slowly add a 2.0 M solution of HCl in Diethyl Ether (55 mL, 1.1 eq) dropwise under vigorous stirring.
-
Self-Validation Check: An immediate, dense white precipitate will form upon each drop. The suspension should become thick but remain stirrable.
-
-
Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and uniform particle size.
-
Filtration: Filter the solid rapidly through a Büchner funnel under vacuum. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 30 mL) to remove any unreacted starting materials or colored impurities.
-
Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 12 hours to yield 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride.
-
Self-Validation Check: The final product should be a free-flowing white powder. Melting point analysis and ¹H NMR (in DMSO-d₆) will confirm the presence of the downfield-shifted pyrazole protons and the broad -NH⁺ signal, validating the salt formation.
-
Sources
Personal protective equipment for handling 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
Comprehensive Safety & Handling Guide: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one Hydrochloride
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride (derived from the free base CAS: 933795-55-2 [3]) is a specialized organic building block frequently utilized in drug discovery and medicinal chemistry. As an amine hydrochloride salt, it presents unique handling challenges related to its physical state, hygroscopicity, and potential biological activity.
This guide provides authoritative, step-by-step operational and safety protocols designed for researchers and drug development professionals. By prioritizing causality and self-validating systems, this document ensures compliance with OSHA standards [2] and laboratory best practices [1].
Hazard Profiling & Causality
Understanding the why behind safety protocols is critical for laboratory compliance and risk mitigation. Do not treat PPE as a mere checklist; treat it as a targeted barrier against specific physicochemical properties.
-
Hygroscopicity & Acidic Irritation: As a hydrochloride salt, this compound is prone to absorbing ambient moisture. If airborne powder contacts the mucous membranes, respiratory tract, or the moisture of the eyes, it can dissociate to form localized micro-environments of low pH, causing acute acidic irritation. Causality: This dictates the strict requirement for tight-fitting, splash-proof goggles rather than standard safety glasses.
-
Particulate Aerosolization: The compound is typically supplied as a fine crystalline powder. Causality: Static charge generated during weighing can cause the powder to aerosolize. This requires the use of anti-static tools and localized exhaust ventilation (fume hood) to prevent inhalation exposure[1].
-
Pharmacological Potential: Pyrazole-containing cyclohexanones often exhibit bioactivity (e.g., as kinase inhibitors or receptor modulators). Causality: Unknown systemic toxicity requires an absolute dermal barrier, mandating double-gloving with nitrile to prevent transdermal absorption.
Personal Protective Equipment (PPE) Matrix
In accordance with 29 CFR 1910.132 [2], the following PPE must be provided, utilized, and maintained.
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Prevents airborne dust from contacting the moist conjunctiva, avoiding localized acidic irritation. |
| Hand Protection | Double-layered nitrile exam gloves (minimum 4 mil thickness). | Provides a robust dermal barrier against bioactive compounds. The outer glove is easily discarded if contaminated. |
| Body Protection | Flame-resistant (FR) or standard cotton laboratory coat. | Protects street clothing from particulate accumulation. Must be fully buttoned to the neck. |
| Respiratory | N95 or P100 particulate respirator. | Filters fine crystalline dust. Note: Only required if handling must occur outside a certified fume hood. |
Operational Workflow & Handling Protocol
Every protocol must function as a self-validating system to ensure continuous safety. Never assume equipment is functioning properly without a physical check.
Step 1: Pre-Operation Assessment (Self-Validation)
-
Check the certification tag on the chemical fume hood to ensure it has been inspected within the last 12 months.
-
Self-Validation Check: Verify the digital monitor displays a face velocity between 80–120 feet per minute (fpm). Tape a small strip of tissue paper to the bottom of the sash; it should pull steadily inward, physically confirming negative pressure before the chemical container is ever opened.
Step 2: Gowning and Preparation
-
Don the laboratory coat and fully button it to the neck.
-
Don tight-fitting chemical safety goggles.
-
Apply the first pair of nitrile gloves (inner layer), ensuring they cover the cuffs of the lab coat. Apply the second pair (outer layer) over the first.
Step 3: Material Transfer
-
Place an anti-static weigh boat on the analytical balance inside the fume hood.
-
Use a grounded, stainless-steel spatula to transfer the 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride. Expert Insight: Avoid aggressive scraping against the glass vial, which generates static electricity and actively aerosolizes the powder.
-
Seal the primary container immediately after transfer to prevent ambient moisture ingress, which can degrade the hydrochloride salt.
Step 4: De-gowning and Decontamination
-
Wipe down the balance and surrounding hood area with a damp paper towel (using water or 70% ethanol) to capture any trace dust.
-
Remove the outer gloves inside the hood and dispose of them in a solid hazardous waste bin.
-
Doff goggles and lab coat, then remove inner gloves and wash hands thoroughly with soap and water.
Standard Operating Procedure for Handling Organic Hydrochloride Powders.
Spill Response & Disposal Plan
Spills of hydrochloride powders require immediate, wet-containment to prevent airborne distribution. Never dry-sweep a powder spill , as the mechanical action maximizes aerosolization and inhalation risk [1].
Minor Spill (<50g, contained inside fume hood):
-
Assess: Confirm the spill is entirely contained within the ventilated area.
-
Contain: Carefully place damp paper towels directly over the powder to suppress dust generation.
-
Clean: Wipe inward from the edges of the spill toward the center to prevent spreading the compound.
-
Dispose: Place all contaminated towels, weigh boats, and outer gloves into a sealed, labeled solid hazardous waste container.
Major Spill (>50g, or any amount outside the fume hood):
-
Assess: Recognize the immediate inhalation and ocular risk of airborne hydrochloride dust in an unventilated space.
-
Evacuate: Alert all laboratory personnel, evacuate the immediate area, and close the doors behind you.
-
Notify: Contact Environmental Health and Safety (EHS) for specialized cleanup using a HEPA-filtered vacuum system. Do not attempt to clean a major powder spill without a full-face respirator.
Decision Matrix for 3-(1H-pyrazol-1-yl)cyclohexan-1-one HCl Spills.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
-
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
